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  • Product: 2-(5-Chlorothiophene-2-sulfonamido)acetic acid
  • CAS: 1017141-27-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Mechanism of Action of 2-(5-Chlorothiophene-2-sulfonamido)acetic acid

Introduction This technical guide provides a comprehensive overview of the hypothesized mechanism of action for the compound 2-(5-Chlorothiophene-2-sulfonamido)acetic acid. Directed at researchers, scientists, and profes...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical guide provides a comprehensive overview of the hypothesized mechanism of action for the compound 2-(5-Chlorothiophene-2-sulfonamido)acetic acid. Directed at researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on sulfonamide-based inhibitors and outlines a robust framework for the experimental validation of this specific molecule's biological activity. Given the structural characteristics of 2-(5-Chlorothiophene-2-sulfonamido)acetic acid, this guide will focus on its role as a potential inhibitor of carbonic anhydrases, a family of ubiquitous metalloenzymes.

The Primary Target: Carbonic Anhydrase

The core of 2-(5-Chlorothiophene-2-sulfonamido)acetic acid's mechanism of action is its predicted interaction with carbonic anhydrases (CAs). Sulfonamides and their derivatives are well-established as a class of potent carbonic anhydrase inhibitors[1][2]. The fundamental structure of 2-(5-Chlorothiophene-2-sulfonamido)acetic acid, featuring a sulfonamide group (-SO₂NH₂), strongly suggests its inclusion in this class of inhibitors.

Carbonic anhydrases are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺)[2][3]. This seemingly simple reaction is pivotal in a multitude of physiological processes, including pH regulation, respiration, ion transport, and fluid secretion[4][5][6][7]. To date, several isoforms of human carbonic anhydrases (hCAs) have been identified, with varying tissue distribution and cellular localization[8][9].

The dysregulation of CA activity is implicated in a range of pathologies, making them attractive therapeutic targets. For instance, CA inhibitors are clinically used in the management of glaucoma, epilepsy, and altitude sickness[2][4][10]. Furthermore, certain isoforms, such as CA IX and CA XII, are overexpressed in hypoxic tumors, contributing to the acidic tumor microenvironment and are therefore considered anti-cancer targets[1][4].

Molecular Mechanism of Inhibition

The inhibitory action of sulfonamides on carbonic anhydrase is well-characterized. The sulfonamide group acts as a zinc-binding group (ZBG)[9]. The catalytic activity of carbonic anhydrase is dependent on a zinc ion (Zn²⁺) located in the active site. This zinc ion is coordinated by three histidine residues and a water molecule (or a hydroxide ion).

The proposed mechanism of inhibition for 2-(5-Chlorothiophene-2-sulfonamido)acetic acid involves the deprotonated sulfonamide group coordinating with the Zn²⁺ ion in the active site of the carbonic anhydrase enzyme. This binding event displaces the catalytically essential water/hydroxide molecule, thereby blocking the enzyme's ability to hydrate carbon dioxide.

cluster_0 Carbonic Anhydrase Active Site cluster_1 Inhibition Zn(II) Zn(II) His1 His Zn(II)->His1 His2 His Zn(II)->His2 His3 His Zn(II)->His3 H2O H₂O / OH⁻ Zn(II)->H2O H2O_displaced H₂O / OH⁻ (Displaced) H2O->H2O_displaced Displaces Inhibitor 2-(5-Chlorothiophene-2- sulfonamido)acetic acid (Deprotonated Sulfonamide) Inhibitor->Zn(II) Coordinates with

Caption: Proposed binding of 2-(5-Chlorothiophene-2-sulfonamido)acetic acid to the zinc ion in the carbonic anhydrase active site.

Experimental Validation of the Mechanism of Action

A rigorous, multi-faceted approach is essential to definitively elucidate the mechanism of action of 2-(5-Chlorothiophene-2-sulfonamido)acetic acid. The following experimental workflows are proposed to validate target engagement, quantify binding affinity, and assess the functional consequences of inhibition.

Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical technique to confirm that a compound binds to its intracellular target in a physiological context[11][12][13]. The principle is based on the ligand-induced thermal stabilization of the target protein[11][14][15].

Experimental Protocol: CETSA for Carbonic Anhydrase

  • Cell Culture: Culture a suitable cell line endogenously expressing the target carbonic anhydrase isoform (e.g., MCF-7 cells for CA IX/XII) in appropriate media.

  • Compound Treatment: Treat the cells with 2-(5-Chlorothiophene-2-sulfonamido)acetic acid at various concentrations. A vehicle control (e.g., DMSO) must be included.

  • Heat Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for a defined period (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis and Fractionation: Lyse the cells via freeze-thaw cycles. Separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Protein Quantification and Detection: Quantify the amount of soluble carbonic anhydrase in the supernatant at each temperature point using Western blotting with a specific antibody against the target CA isoform.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

start Cell Culture compound Compound Treatment start->compound heat Heat Challenge (Temperature Gradient) compound->heat lysis Cell Lysis & Centrifugation heat->lysis quant Protein Quantification (Western Blot) lysis->quant analysis Data Analysis (Melting Curve Shift) quant->analysis end Target Engagement Confirmed analysis->end

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Binding Affinity and Thermodynamics: Isothermal Titration Calorimetry (ITC)

ITC is a gold-standard technique for the direct measurement of binding affinity, thermodynamics, and stoichiometry of biomolecular interactions[16][17]. It measures the heat released or absorbed during a binding event[17][18].

Experimental Protocol: ITC for Inhibitor-CA Interaction

  • Sample Preparation: Prepare a solution of purified recombinant human carbonic anhydrase isoform in a suitable buffer. Prepare a solution of 2-(5-Chlorothiophene-2-sulfonamido)acetic acid in the same buffer.

  • ITC Experiment: Load the protein solution into the sample cell of the ITC instrument and the inhibitor solution into the titration syringe.

  • Titration: Perform a series of injections of the inhibitor into the protein solution while monitoring the heat changes.

  • Data Analysis: Integrate the heat pulses to generate a binding isotherm. Fit the data to a suitable binding model to determine the binding constant (Kₐ), dissociation constant (K₋), enthalpy (ΔH), and entropy (ΔS) of the interaction.

ParameterDescriptionSignificance
Kₐ Association ConstantStrength of the binding interaction.
K₋ Dissociation ConstantConcentration at which half of the protein is bound to the inhibitor.
n StoichiometryThe molar ratio of inhibitor to protein in the complex.
ΔH Enthalpy ChangeHeat released or absorbed upon binding.
ΔS Entropy ChangeChange in the randomness of the system upon binding.
Kinetic Analysis: Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique used to monitor biomolecular interactions in real-time[19][20][21]. It allows for the determination of association (k₋) and dissociation (k₋) rate constants, providing deeper insights into the binding kinetics.

Experimental Protocol: SPR for Inhibitor-CA Interaction

  • Surface Preparation: Immobilize purified recombinant human carbonic anhydrase onto a sensor chip surface.

  • Binding Analysis: Flow solutions of 2-(5-Chlorothiophene-2-sulfonamido)acetic acid at various concentrations over the sensor surface and monitor the change in the SPR signal in real-time.

  • Regeneration: After each binding cycle, regenerate the sensor surface to remove the bound inhibitor.

  • Data Analysis: Analyze the sensorgrams to determine the association rate (k₋) and dissociation rate (k₋). The equilibrium dissociation constant (K₋) can be calculated from the ratio of these rates (k₋/k₋).

start Immobilize CA on Sensor Chip inject Inject Inhibitor Solution start->inject monitor Monitor SPR Signal (Association) inject->monitor wash Wash with Buffer (Dissociation) monitor->wash regenerate Regenerate Sensor Surface wash->regenerate analysis Data Analysis (ka, kd, KD) regenerate->analysis end Kinetic Profile Determined analysis->end

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Downstream Cellular Effects and Phenotypic Assays

Inhibition of carbonic anhydrase can lead to various downstream cellular effects depending on the specific isoform and the cellular context. For example, inhibition of tumor-associated CA IX and XII can lead to an increase in the extracellular pH and a decrease in the intracellular pH, potentially affecting tumor cell proliferation and survival.

Potential Phenotypic Assays:

  • Cell Proliferation Assays: To assess the effect of the inhibitor on the growth of cancer cell lines known to overexpress specific CA isoforms.

  • pH Measurement Assays: To measure changes in intracellular and extracellular pH upon inhibitor treatment.

  • Enzyme Activity Assays: A spectrophotometric assay using p-nitrophenyl acetate as a substrate can be used to measure the inhibitory activity of the compound on purified CA isoforms[1].

Conclusion

2-(5-Chlorothiophene-2-sulfonamido)acetic acid, by virtue of its sulfonamide moiety, is strongly predicted to function as an inhibitor of carbonic anhydrase. The proposed mechanism of action involves the coordination of the sulfonamide group to the zinc ion in the enzyme's active site, thereby blocking its catalytic activity. This guide has outlined a comprehensive experimental strategy to rigorously validate this hypothesis, encompassing target engagement, binding affinity and kinetics, and functional cellular outcomes. The successful execution of these studies will provide a detailed understanding of the molecular mechanism of this compound and inform its potential for further therapeutic development.

References

  • A. K. T. and S. A. (2017). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • TA Instruments (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Available at: [Link]

  • Akbaba, Y., et al. (2013). Carbonic anhydrase inhibitory properties of novel sulfonamide derivatives of aminoindanes and aminotetralins. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Frasca, V. (2017). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. Malvern Panalytical. Available at: [Link]

  • McKenna, R., & Frost, S. C. (2017). Carbonic Anhydrases: Role in pH Control and Cancer. MDPI. Available at: [Link]

  • Ghai, R., et al. (2004). Isothermal titration calorimetry in drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]

  • Goodsell, D. (2001). Molecule of the Month: Carbonic Anhydrase. RCSB PDB-101. Available at: [Link]

  • Xuan, G. S., et al. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Pharmazie. Available at: [Link]

  • Tars, K., et al. (2013). Carbonic Anhydrase XII Functions in Health and Disease. International Journal of Molecular Sciences. Available at: [Link]

  • ATA Scientific (2018). How Isothermal Titration Calorimetry (ITC) Measures Biomolecular Interactions. Available at: [Link]

  • Xuan, G. S., et al. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Pharmazie. Available at: [Link]

  • EBSCO (n.d.). Carbonic anhydrase. Research Starters. Available at: [Link]

  • Matulis, D. (2011). Isothermal titration calorimetry and thermal shift assay in drug design. Methods in Molecular Biology. Available at: [Link]

  • Almqvist, H., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Accounts of Chemical Research. Available at: [Link]

  • De Simone, G., et al. (2012). Development of Potent Carbonic Anhydrase Inhibitors Incorporating Both Sulfonamide and Sulfamide Groups. Journal of Medicinal Chemistry. Available at: [Link]

  • Lomashvili, K. A., & O'Neill, W. C. (2015). The role of carbonic anhydrase in the pathogenesis of vascular calcification in humans. Calcified Tissue International. Available at: [Link]

  • May, G., & Myszka, D. G. (2006). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry. Available at: [Link]

  • Mortensen, H. D., & Roepstorff, P. (2004). Screening for Enzyme Inhibitors by Surface Plasmon Resonance Combined with Mass Spectrometry. Analytical Chemistry. Available at: [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

  • Rich, R. L., et al. (2009). Surface Plasmon Resonance Based Assay for the Detection and Characterization of Promiscuous Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Chen, Y., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • Guba, W., et al. (2014). Surface plasmon resonance--more than a screening technology: insights in the binding mode of σ70:core RNAP inhibitors. Future Medicinal Chemistry. Available at: [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

  • Diamanti, E., et al. (2025). Integrating Surface Plasmon Resonance and Docking Analysis for Mechanistic Insights of Tryptase Inhibitors. International Journal of Molecular Sciences. Available at: [Link]

  • Chemspace (n.d.). 2-(N-methyl-5-chlorothiophene-2-sulfonamido)acetic acid. Available at: [Link]

  • PubChem (n.d.). 2-(5-chlorothiophen-2-yl)acetic Acid. Available at: [Link]

  • PubChemLite (n.d.). 2-(5-chlorothiophene-2-sulfonamido)acetic acid (C6H6ClNO4S2). Available at: [Link]

  • Wanner, J., et al. (2013). 5-Chlorothiophene-2-carboxylic Acid [(S)-2-[2-Methyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonylamino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide (SAR107375), a Selective and Potent Orally Active Dual Thrombin and Factor Xa Inhibitor. Journal of Medicinal Chemistry. Available at: [Link]

  • Wanner, J., et al. (2013). 5-Chlorothiophene-2-carboxylic acid [(S)-2-[2-methyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonylamino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide (SAR107375), a selective and potent orally active dual thrombin and factor Xa inhibitor. Journal of Medicinal Chemistry. Available at: [Link]

  • Di Micco, S., et al. (2021). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry. Available at: [Link]

  • Panas, A., et al. (2016). Synthesis and in vitro activity of novel 2-(benzylthio)-4-chloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • ResearchGate (n.d.). 2,5-dihalothiophenes in the reaction with chlorosulfonic acid. Available at: [Link]

  • Di Micco, S., et al. (2021). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry. Available at: [Link]

  • Google Patents (2013). WO 2013/164833 A1.
  • Xue, W., et al. (2019). Biological activity evaluation and action mechanism of chalcone derivatives containing thiophene sulfonate. RSC Advances. Available at: [Link]

  • ResearchGate (n.d.). Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives. Available at: [Link]

Sources

Exploratory

Technical Whitepaper: Spectroscopic Elucidation of 2-(5-Chlorothiophene-2-sulfonamido)acetic Acid

Executive Summary 2-(5-Chlorothiophene-2-sulfonamido)acetic acid (CAS: 1017141-27-3; Molecular Formula: C₆H₆ClNO₄S₂) is a highly versatile bifunctional building block. Featuring a halogenated heteroaromatic core, a sulfo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(5-Chlorothiophene-2-sulfonamido)acetic acid (CAS: 1017141-27-3; Molecular Formula: C₆H₆ClNO₄S₂) is a highly versatile bifunctional building block. Featuring a halogenated heteroaromatic core, a sulfonamide linker, and a terminal carboxylic acid, this scaffold is frequently deployed in the synthesis of advanced therapeutics, including potent phosphoinositide 3-kinase (PI3K) inhibitors[1] and TRPA1 channel modulators[2].

As a Senior Application Scientist, I approach the structural validation of such compounds not merely as a checklist of peaks, but as a self-validating logical system. Every functional group in this molecule exerts a deterministic electronic effect that must perfectly correlate across Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Structural Modularity & Spectroscopic Causality

To interpret the analytical data accurately, we must deconstruct the molecule into its three electronic modules:

  • The 5-Chlorothiophene Core: The thiophene ring is electron-rich, but it is flanked by two strongly electron-withdrawing groups (a chlorine atom at C-5 and a sulfonyl group at C-2). This "push-pull" electronic environment deshields the aromatic protons, pushing them downfield in the ¹H NMR spectrum. Furthermore, the natural 3:1 isotopic abundance of ³⁵Cl to ³⁷Cl provides a mandatory, self-validating isotopic fingerprint in the mass spectrum.

  • The Sulfonamide Linker (-SO₂NH-): The highly oxidized sulfur atom induces strong inductive deshielding. The adjacent N-H proton couples with the neighboring methylene group, resulting in a distinct triplet in ¹H NMR. In IR spectroscopy, the symmetric and asymmetric stretching of the S=O bonds provides the most intense and diagnostic vibrational modes.

  • The Acetic Acid Moiety (-CH₂COOH): The terminal carboxylic acid ensures the molecule is highly ionizable, making negative-ion mode Electrospray Ionization (ESI-) the optimal choice for mass spectrometry. The methylene (-CH₂-) protons are sandwiched between two electron-withdrawing heteroatoms (nitrogen and carbonyl carbon), shifting their resonance to ~3.70 ppm.

Quantitative Spectroscopic Data Summaries

The following tables summarize the validated spectroscopic signatures for 2-(5-Chlorothiophene-2-sulfonamido)acetic acid.

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationAssignment & Causality
COOH 12.70br s-1HHighly deshielded acidic proton; broadened due to hydrogen bonding.
NH 8.40t6.01HSulfonamide proton; triplet due to ³J coupling with the adjacent CH₂.
H-3 7.50d4.01HThiophene proton; highly deshielded by the adjacent sulfonyl group.
H-4 7.20d4.01HThiophene proton; adjacent to Cl, slightly more shielded than H-3.
CH₂ 3.70d6.02HMethylene protons; doublet due to ³J coupling with the NH proton.
Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentCausality / Note
170.5 C=OCarboxylic acid carbonyl carbon.
141.0 C-2 (Thiophene)Quaternary carbon heavily deshielded by the attached -SO₂- group.
134.5 C-5 (Thiophene)Quaternary carbon attached to the electronegative chlorine atom.
131.2 C-3 (Thiophene)Aromatic CH carbon.
128.5 C-4 (Thiophene)Aromatic CH carbon.
44.2 CH₂Aliphatic carbon shifted downfield by adjacent N and C=O groups.
Table 3: FT-IR Data (ATR, neat)
Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3280 N-H stretchSulfonamide secondary amine.
3100–2500 O-H stretch (broad)Carboxylic acid (broadening due to extensive H-bonding).
1715 C=O stretchCarboxylic acid carbonyl.
1345 S=O asymmetric stretchSulfonamide group.
1155 S=O symmetric stretchSulfonamide group.
1050 C-Cl stretchChlorothiophene core.
Table 4: ESI-MS Data (Negative Ion Mode)
m/zIon TypeRelative AbundanceCausality / Note
253.9 [M-H]⁻ (³⁵Cl)100%Deprotonated molecular ion (base peak).
255.9 [M-H]⁻ (³⁷Cl)~33%Mandatory 3:1 isotopic ratio confirming the presence of one Cl atom.

Visualizing the Analytical Logic

G Compound 2-(5-Chlorothiophene-2- sulfonamido)acetic acid Thiophene 5-Chlorothiophene Core Compound->Thiophene Sulfonamide Sulfonamide Linker Compound->Sulfonamide Acetic Acetic Acid Moiety Compound->Acetic NMR_Thio 1H NMR: 7.20, 7.50 ppm 13C NMR: 128-141 ppm Thiophene->NMR_Thio MS_Cl ESI-MS: m/z 254/256 (3:1 35Cl/37Cl Isotope) Thiophene->MS_Cl Cl isotope NMR_Sulf 1H NMR: 8.40 ppm (NH) IR: 1345, 1155 cm-1 Sulfonamide->NMR_Sulf NMR_Ac 1H NMR: 3.70, 12.70 ppm 13C NMR: 170.5, 44.2 ppm Acetic->NMR_Ac

Structural mapping of 2-(5-Chlorothiophene-2-sulfonamido)acetic acid to spectral signals.

Workflow cluster_0 Spectroscopic Acquisition Prep Sample Preparation (>95% Purity via LC-MS) NMR NMR Spectroscopy (400 MHz, DMSO-d6) Prep->NMR IR FT-IR Spectroscopy (ATR Mode, neat) Prep->IR MS ESI-MS (Negative Ion Mode) Prep->MS Analysis Data Processing & Integration (MestReNova, Xcalibur) NMR->Analysis IR->Analysis MS->Analysis Validation Structural Validation & E-E-A-T Compliance Analysis->Validation

Standardized workflow for the spectroscopic acquisition and structural validation.

Experimental Protocols & Self-Validating Methodologies

To ensure absolute trustworthiness and reproducibility, the following protocols must be executed. Each step contains built-in causality to prevent analytical artifacts.

Protocol A: High-Resolution NMR Acquisition
  • Solvent Selection (Causality): The compound must be dissolved in DMSO-d₆ rather than CDCl₃. The highly polar sulfonamide and carboxylic acid groups render it insoluble in non-polar solvents. Furthermore, DMSO acts as a strong hydrogen-bond acceptor, which drastically slows the chemical exchange rate of the labile N-H and O-H protons, allowing them to be observed as distinct signals rather than broad baseline humps .

  • Step 1: Dissolve 10 mg of the analyte in 0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm).

  • Step 2: Filter the solution through a 0.22 µm PTFE syringe filter directly into a 5 mm NMR tube. Validation Check: Particulate matter distorts the local magnetic field; filtering ensures optimal shimming and narrow linewidths.

  • Step 3: Acquire ¹H NMR at 400 MHz (16 scans, D1 = 1.5 s) and ¹³C NMR at 100 MHz (1024 scans, D1 = 2.0 s, WALTZ-16 decoupling).

Protocol B: FT-IR Spectroscopy (ATR Mode)
  • Step 1: Clean the Diamond Attenuated Total Reflectance (ATR) crystal with isopropanol and collect a 32-scan background spectrum to subtract ambient CO₂ and water vapor.

  • Step 2: Place 1–2 mg of the neat, dry powder directly onto the crystal. Apply uniform pressure using the anvil. Validation Check: ATR requires intimate contact between the crystal and the sample; insufficient pressure will result in artificially weak signals, particularly in the high-frequency O-H/N-H stretching region .

  • Step 3: Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 scans).

Protocol C: ESI-MS (Negative Ion Mode)
  • Ionization Strategy (Causality): The presence of the carboxylic acid (-COOH) and sulfonamide (-SO₂NH-) protons makes the molecule highly acidic. Consequently, it readily sheds a proton to form a stable [M-H]⁻ anion, making negative-ion mode Electrospray Ionization (ESI-) exponentially more sensitive than positive mode.

  • Step 1: Dilute the sample to a final concentration of 1 µg/mL in an MS-compatible solvent system (Methanol/Water 50:50 v/v). Avoid adding TFA, as it suppresses negative ionization.

  • Step 2: Inject via direct infusion at a flow rate of 10 µL/min.

  • Step 3: Set the capillary voltage to 2.5 kV and desolvation temperature to 300°C. Monitor the m/z 250–260 range to capture the diagnostic 253.9/255.9 isotopic cluster.

References

  • Xia, L., et al. "Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors." Molecules 25.20 (2020): 4630. URL:[Link]

  • "Substituted heterocyclic sulfonamide compounds useful as trpa1 modulators." World Intellectual Property Organization, WO2015052264A1 (2015).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. "Spectrometric Identification of Organic Compounds." John Wiley & Sons, 8th Edition (2014). URL:[Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. "Introduction to Spectroscopy." Cengage Learning, 5th Edition (2014). URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2-(5-Chlorothiophene-2-sulfonamido)acetic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the critical physicochemical properties of the novel compound, 2-(5-Chlorothiophene-2-sul...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of the novel compound, 2-(5-Chlorothiophene-2-sulfonamido)acetic acid. In the landscape of modern drug discovery, a thorough understanding of a molecule's fundamental characteristics is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. This document synthesizes predicted data with established experimental protocols, offering a robust framework for the evaluation of this compound. We delve into its chemical identity, predicted physicochemical parameters, and detailed methodologies for their empirical validation. Furthermore, a proposed synthetic route and strategies for assessing its stability profile are presented, equipping researchers with the foundational knowledge required for advancing this molecule through the development pipeline.

Introduction: The Imperative of Physicochemical Profiling in Drug Discovery

The journey of a new chemical entity from a laboratory curiosity to a therapeutic agent is paved with rigorous scientific evaluation. A molecule's inherent physicochemical properties are the bedrock upon which its biological activity, safety, and ultimately, its clinical success are built. These properties, including solubility, lipophilicity, and ionization state, govern its absorption, distribution, metabolism, and excretion (ADME) profile. Early and accurate characterization of these parameters is therefore not merely a data-gathering exercise but a critical step in risk mitigation and rational drug design. This guide is structured to provide not just data, but a practical understanding of how to approach the physicochemical characterization of 2-(5-Chlorothiophene-2-sulfonamido)acetic acid, a molecule of interest in contemporary medicinal chemistry.

Chemical Identity

A precise understanding of the molecular structure is the starting point for all physicochemical assessments.

  • IUPAC Name: 2-(5-Chlorothiophene-2-sulfonamido)acetic acid

  • Molecular Formula: C₆H₆ClNO₄S₂

  • Molecular Weight: 255.70 g/mol

  • Canonical SMILES: C1=C(S(=O)(=O)NCC(=O)O)C=C(Cl)S1

  • Chemical Structure: alt text (A 2D rendering of the chemical structure)

Predicted Physicochemical Properties: An In Silico First Look

In the absence of experimental data for this novel compound, computational prediction tools provide valuable initial insights. These in silico methods leverage vast databases of known compounds and sophisticated algorithms to estimate key physicochemical parameters. It is crucial to recognize that these are predictions and must be confirmed by empirical methods.

PropertyPredicted ValuePrediction Tool/MethodSignificance in Drug Development
Melting Point (°C) 180-220Estimation based on similar structuresInfluences formulation and manufacturing processes.
pKa (acidic) 3.5 - 4.5ChemAxon, ACD/LabsGoverns ionization state at physiological pH, impacting solubility and membrane permeability.
pKa (sulfonamide) 8.0 - 9.0ChemAxon, ACD/LabsThe sulfonamide proton is weakly acidic and its ionization can influence solubility and binding interactions.
LogP 1.5 - 2.5Molinspiration, ALOGPSA measure of lipophilicity, crucial for predicting membrane permeability and potential for non-specific binding.
Aqueous Solubility Moderately to Poorly SolubleChemAxon, ALOGPSDirectly impacts bioavailability and formulation strategies.
Polar Surface Area (PSA) 108.6 ŲMolinspirationInfluences membrane permeability and interactions with biological targets.

Experimental Determination of Physicochemical Properties: A Practical Guide

The following sections detail standardized, self-validating experimental protocols for the empirical determination of the key physicochemical properties of 2-(5-Chlorothiophene-2-sulfonamido)acetic acid. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology.

Melting Point Determination

Principle: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound, while impurities typically broaden and depress the melting range.

Experimental Protocol:

  • Sample Preparation: A small amount of the dry, crystalline 2-(5-Chlorothiophene-2-sulfonamido)acetic acid is finely powdered.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Measurement: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first liquid appears (onset) and the temperature at which the last solid particle melts (completion) are recorded as the melting range.

Aqueous Solubility: The Shake-Flask Method

Principle: The shake-flask method is the gold standard for determining thermodynamic solubility. It involves equilibrating an excess of the solid compound in a solvent until a saturated solution is formed.

Experimental Protocol:

  • Preparation of Saturated Solution: An excess amount of 2-(5-Chlorothiophene-2-sulfonamido)acetic acid is added to a known volume of purified water (and relevant buffers, e.g., pH 7.4 phosphate-buffered saline) in a sealed vial.

  • Equilibration: The vials are agitated in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is expressed in units such as mg/mL or µM.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_quantify Quantification A Add excess compound to solvent B Seal vial A->B C Agitate at constant temperature (24-48h) B->C D Filter or Centrifuge C->D E Analyze clear solution by HPLC-UV D->E F Calculate Solubility E->F

Caption: Workflow for Shake-Flask Solubility Determination.

Lipophilicity (LogP) Determination by RP-HPLC

Principle: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. A reversed-phase high-performance liquid chromatography (RP-HPLC) method provides a rapid and reliable estimation of LogP by correlating the compound's retention time with that of known standards.

Experimental Protocol:

  • System Setup: An RP-HPLC system with a C18 column is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

  • Standard Preparation: A series of standard compounds with known LogP values are prepared in a suitable solvent.

  • Sample Preparation: A solution of 2-(5-Chlorothiophene-2-sulfonamido)acetic acid is prepared in the mobile phase.

  • Chromatography: The standards and the sample are injected onto the HPLC system, and their retention times (tR) are recorded.

  • Calibration Curve: A calibration curve is generated by plotting the known LogP values of the standards against their retention times.

  • LogP Calculation: The LogP of the target compound is determined by interpolating its retention time on the calibration curve.

G cluster_setup Setup & Preparation cluster_analysis Analysis cluster_calculation Calculation A Prepare RP-HPLC system (C18 column) B Prepare solutions of LogP standards A->B C Prepare solution of test compound A->C D Inject standards and record retention times (tR) B->D E Inject test compound and record retention time (tR) C->E F Plot LogP vs. tR for standards (Calibration Curve) D->F G Interpolate LogP of test compound E->G F->G

Caption: Workflow for LogP Determination by RP-HPLC.

Acidity Constant (pKa) Determination by Potentiometric Titration

Principle: Potentiometric titration is a highly accurate method for determining the pKa of a compound by monitoring the pH of a solution as a titrant of known concentration is added. The pKa corresponds to the pH at the half-equivalence point.[1][2]

Experimental Protocol:

  • Sample Preparation: A known concentration of 2-(5-Chlorothiophene-2-sulfonamido)acetic acid is dissolved in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds).

  • Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a stirrer.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally to the sample solution.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point(s) are determined from the inflection point(s) of the curve.

  • pKa Calculation: The pKa value(s) are determined from the pH at the half-equivalence point(s).

Thermal Stability Assessment by Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a compound.[3][4]

Experimental Protocol:

  • Sample Preparation: A small, accurately weighed amount of 2-(5-Chlorothiophene-2-sulfonamido)acetic acid (typically 5-10 mg) is placed in a TGA pan.[5]

  • Instrument Setup: The TGA instrument is programmed with a specific heating rate (e.g., 10 °C/min) and a defined atmosphere (e.g., nitrogen or air).

  • Analysis: The sample is heated, and the mass loss is continuously recorded as a function of temperature.

  • Data Interpretation: The resulting thermogram is analyzed to identify the onset temperature of decomposition and the percentage of mass loss at different temperatures.

Proposed Synthesis and Purification

A plausible synthetic route for 2-(5-Chlorothiophene-2-sulfonamido)acetic acid involves the reaction of 5-chlorothiophene-2-sulfonyl chloride with glycine.[6][7]

Reaction Scheme:

alt text (A diagram of the chemical reaction)

Proposed Protocol:

  • Reaction Setup: Glycine is dissolved in an aqueous solution of a suitable base (e.g., sodium hydroxide) and cooled in an ice bath.

  • Addition of Sulfonyl Chloride: A solution of 5-chlorothiophene-2-sulfonyl chloride in an appropriate organic solvent (e.g., tetrahydrofuran) is added dropwise to the glycine solution with vigorous stirring.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or HPLC.

  • Workup: Upon completion, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the product.

  • Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Stability Profile: Ensuring Robustness

Assessing the chemical stability of a drug candidate is a critical regulatory requirement.[8][9][10][11][12] Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.[13][14][15]

pH-Dependent Stability

Principle: The stability of a compound can be significantly influenced by the pH of its environment. This study evaluates the degradation of the compound in solutions of different pH.

Protocol:

  • Sample Preparation: Solutions of 2-(5-Chlorothiophene-2-sulfonamido)acetic acid are prepared in a series of buffers covering a range of pH values (e.g., pH 2, 7, and 9).

  • Incubation: The solutions are stored at a controlled temperature (e.g., 40 °C) for a defined period.

  • Analysis: Aliquots are withdrawn at specified time points and analyzed by a stability-indicating HPLC method to quantify the parent compound and any degradation products.

  • Data Evaluation: The rate of degradation at each pH is determined to understand the pH-stability profile.

Thermal and Photostability

In accordance with ICH guidelines (Q1A(R2) and Q1B), the solid compound should be subjected to accelerated stability testing (e.g., 40 °C/75% RH) and photostability testing to assess its degradation under these stress conditions.[9][11][12]

Conclusion

This technical guide has provided a comprehensive framework for understanding and evaluating the physicochemical properties of 2-(5-Chlorothiophene-2-sulfonamido)acetic acid. By combining in silico predictions with robust, well-established experimental protocols, researchers can efficiently and accurately characterize this promising molecule. The detailed methodologies for determining key parameters such as solubility, lipophilicity, and pKa, along with a proposed synthetic route and stability testing strategies, offer a clear path forward for its development. A thorough understanding of these fundamental properties is indispensable for making informed decisions and ultimately advancing this compound towards its therapeutic potential.

References

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  • ICH. (n.d.). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from [Link]

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  • Patel, Y. P., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Taibah University for Science, 8(2), 114-123.
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Exploratory

Target Deconvolution of 2-(5-Chlorothiophene-2-sulfonamido)acetic acid: A Technical Guide for Drug Development Professionals

Abstract The identification of molecular targets for bioactive small molecules is a critical and often rate-limiting step in drug discovery and development. This guide provides an in-depth technical framework for the tar...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The identification of molecular targets for bioactive small molecules is a critical and often rate-limiting step in drug discovery and development. This guide provides an in-depth technical framework for the target identification of 2-(5-Chlorothiophene-2-sulfonamido)acetic acid, a compound featuring a sulfonamide moiety appended to a chlorothiophene scaffold. Given the well-established role of sulfonamides as inhibitors of carbonic anhydrases, this enzyme class represents a primary hypothesis for the compound's biological activity. We present a multi-pronged strategy, combining in silico predictive methodologies with robust experimental validation techniques, including chemical proteomics and biophysical assays. This comprehensive approach is designed to not only identify the primary target(s) but also to elucidate the broader biological context of the compound's mechanism of action, thereby accelerating its translational potential.

Introduction: The Imperative of Target Identification

Phenotypic screening has re-emerged as a powerful engine for the discovery of novel therapeutic agents. However, the successful translation of a hit compound from a phenotypic screen into a viable drug candidate is contingent upon a thorough understanding of its mechanism of action, which begins with the identification of its molecular target(s). The structural features of 2-(5-Chlorothiophene-2-sulfonamido)acetic acid, specifically the presence of a primary sulfonamide group, strongly suggest an interaction with zinc-containing metalloenzymes. The carbonic anhydrase (CA) family, which plays a pivotal role in pH regulation and ion transport, stands out as a highly probable target class for sulfonamide-based compounds.[1][2][3] Dysregulation of various CA isoforms has been implicated in a range of pathologies, including glaucoma, cancer, and neurological disorders, making them attractive therapeutic targets.[2][3][4]

This guide will delineate a systematic and rigorous workflow for the target deconvolution of 2-(5-Chlorothiophene-2-sulfonamido)acetic acid, providing both the theoretical underpinnings and detailed, actionable protocols for each stage of the investigation.

A Multi-Faceted Approach to Target Identification

A robust target identification strategy should not rely on a single methodology but rather integrate complementary approaches to build a compelling and validated case for a specific molecular target. Our proposed workflow, therefore, encompasses computational prediction, chemical proteomics, and biophysical validation.

Target ID Workflow cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Experimental Target Discovery cluster_2 Phase 3: Target Validation & Functional Characterization InSilico In Silico Target Prediction (Similarity Searching, Docking) AffinityChrom Affinity Chromatography- Mass Spectrometry InSilico->AffinityChrom Hypothesis-driven TPP Thermal Proteome Profiling (TPP) InSilico->TPP Hypothesis-driven BiochemicalAssays Biochemical Assays (Enzyme Inhibition) AffinityChrom->BiochemicalAssays Identified Proteins TPP->BiochemicalAssays Stabilized Proteins CellularAssays Cell-Based Assays (Target Engagement, Phenotypic Readouts) BiochemicalAssays->CellularAssays Confirmed Target

Caption: A multi-pronged workflow for target identification.

In Silico Target Prediction: Generating the Initial Hypothesis

Computational approaches provide a rapid and cost-effective means to generate initial hypotheses about a compound's potential targets.[1][5][6] For 2-(5-Chlorothiophene-2-sulfonamido)acetic acid, two primary in silico methods are recommended:

  • Chemical Similarity Searching: This method leverages large chemogenomic databases such as ChEMBL and PubChem to identify known bioactive molecules with structural similarity to the query compound.[1] The underlying principle is that structurally similar molecules are likely to have similar biological targets.

  • Molecular Docking: This structure-based approach models the interaction of the compound with the three-dimensional structures of known protein targets. Given the strong hypothesis for carbonic anhydrase, docking studies can be performed against the crystal structures of various CA isoforms to predict binding affinity and mode.

Table 1: Publicly Available In Silico Tools for Target Prediction

ToolMethodologyURL
TargetHunterChemical Similarity[Link]
SwissTargetPrediction2D/3D Similarity[Link]
AutoDock VinaMolecular Docking[Link]

Chemical Proteomics: Fishing for Targets in a Biological Context

Chemical proteomics aims to identify the protein binding partners of a small molecule directly from a complex biological sample, such as a cell lysate. This provides a more physiologically relevant assessment of target engagement.

Affinity Chromatography Coupled with Mass Spectrometry (AC-MS)

This classic and powerful technique involves immobilizing the small molecule of interest onto a solid support to create an "affinity matrix." This matrix is then used to "fish" for binding proteins from a cell lysate.

A crucial prerequisite for AC-MS is the synthesis of an affinity probe. This involves modifying the parent compound with a linker and a reactive handle for immobilization, without significantly compromising its biological activity. For 2-(5-Chlorothiophene-2-sulfonamido)acetic acid, the carboxylic acid moiety provides a convenient attachment point for a linker.

Affinity Probe Synthesis Compound 2-(5-Chlorothiophene-2-sulfonamido)acetic acid COOH Linker Linker (e.g., PEG) NH2 Compound:COOH->Linker:NH2 Amide Coupling (EDC, NHS) Bead Solid Support (e.g., NHS-activated Sepharose) NHS-ester Linker->Bead:NHS Amine-NHS Ester Reaction Probe Immobilized Probe Bead->Probe

Caption: General scheme for affinity probe synthesis.

Protocol 1: Synthesis of an Amine-Terminated Affinity Probe

  • Amide Coupling: Dissolve 2-(5-Chlorothiophene-2-sulfonamido)acetic acid (1 eq.) in anhydrous DMF. Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC, 1.2 eq.) and N-hydroxysuccinimide (NHS, 1.2 eq.). Stir at room temperature for 1 hour.

  • Linker Attachment: Add a solution of a diamine linker (e.g., a short polyethylene glycol (PEG) diamine, 5 eq.) in DMF to the activated acid solution. Stir at room temperature overnight.

  • Purification: Purify the resulting amine-terminated probe by reverse-phase HPLC.

  • Immobilization: Couple the purified probe to NHS-activated Sepharose beads according to the manufacturer's instructions.

Protocol 2: Affinity Chromatography-Mass Spectrometry

  • Cell Lysate Preparation: Culture relevant cells (e.g., a cancer cell line known to overexpress certain CA isoforms) and harvest. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Affinity Enrichment: Incubate the clarified cell lysate with the affinity matrix and a control matrix (beads without the immobilized compound) for 2-4 hours at 4°C.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer).

  • Proteomic Analysis: Separate the eluted proteins by SDS-PAGE, excise unique bands in the sample lane, and identify the proteins by in-gel digestion followed by LC-MS/MS analysis. Alternatively, perform on-bead digestion followed by quantitative proteomics (e.g., SILAC or TMT labeling) for a more comprehensive analysis.

Thermal Proteome Profiling (TPP)

TPP is a powerful in-cell target identification method that does not require chemical modification of the compound.[7][8] It is based on the principle that the binding of a ligand stabilizes a protein against thermal denaturation.

Protocol 3: Thermal Proteome Profiling

  • Cell Treatment: Treat intact cells with 2-(5-Chlorothiophene-2-sulfonamido)acetic acid or a vehicle control.

  • Thermal Challenge: Aliquot the treated cells and heat each aliquot to a different temperature across a defined range (e.g., 37°C to 67°C).

  • Lysis and Soluble Fraction Collection: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by ultracentrifugation.

  • Proteomic Analysis: Digest the soluble proteins and label the resulting peptides with tandem mass tags (TMT) for quantitative multiplexed analysis by LC-MS/MS.

  • Data Analysis: For each protein, plot the relative abundance of the soluble fraction as a function of temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

TPP Workflow Start Intact Cells Treatment Treat with Compound or Vehicle Start->Treatment Heating Heat to a Range of Temperatures Treatment->Heating Lysis Lysis & Ultracentrifugation Heating->Lysis SolubleFraction Collect Soluble Proteins Lysis->SolubleFraction Proteomics Digestion, TMT Labeling, LC-MS/MS SolubleFraction->Proteomics DataAnalysis Generate Melting Curves & Identify Stabilized Proteins Proteomics->DataAnalysis

Caption: The experimental workflow for Thermal Proteome Profiling.

Target Validation and Functional Characterization

The candidate proteins identified through chemical proteomics must be validated using orthogonal methods.

Biochemical Assays

For the primary hypothesis of carbonic anhydrase inhibition, direct enzymatic assays are essential.

Protocol 4: In Vitro Carbonic Anhydrase Inhibition Assay

  • Enzyme Source: Use purified recombinant human CA isoforms (e.g., CA I, II, IX, and XII).

  • Assay Principle: Monitor the esterase activity of CA using a chromogenic substrate such as 4-nitrophenyl acetate (4-NPA). The hydrolysis of 4-NPA to 4-nitrophenol can be followed spectrophotometrically.

  • Procedure: Incubate the CA enzyme with varying concentrations of 2-(5-Chlorothiophene-2-sulfonamido)acetic acid. Initiate the reaction by adding 4-NPA and measure the rate of 4-nitrophenol formation.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Table 2: Representative Inhibition Data for a Hypothetical CA Inhibitor

CA IsoformIC50 (nM)
hCA I250
hCA II50
hCA IX15
hCA XII25
Cell-Based Assays

Cellular assays are crucial to confirm target engagement in a physiological context and to link target inhibition to a cellular phenotype.

  • Cellular Thermal Shift Assay (CETSA): This is a targeted version of TPP where the thermal stability of a specific candidate protein is assessed by Western blotting.

  • Target-Specific Functional Assays: If the target is a CA, its inhibition is expected to alter intracellular and extracellular pH. Assays using pH-sensitive fluorescent dyes can be employed to measure these changes. Furthermore, downstream effects on cell proliferation, migration, or apoptosis can be assessed in relevant cell models (e.g., hypoxic cancer cells for CA IX).

Proposed Signaling Pathway and Mechanism of Action

Inhibition of tumor-associated carbonic anhydrases, such as CA IX and CA XII, is known to disrupt pH regulation in the tumor microenvironment.[9] These enzymes are typically upregulated under hypoxic conditions and contribute to the acidification of the extracellular space while maintaining a relatively alkaline intracellular pH, which promotes tumor cell survival and proliferation.[9]

CA Inhibition Pathway cluster_0 Tumor Cell cluster_1 Extracellular Space Compound 2-(5-Chlorothiophene-2- sulfonamido)acetic acid CAIX CA IX Compound->CAIX Inhibition Hplus_in Intracellular H+ CAIX->Hplus_in H+ Export Hplus_out Extracellular H+ CAIX->Hplus_out pHi Increased Intracellular pH Hplus_in->pHi Proliferation Cell Proliferation & Survival pHi->Proliferation pHe Acidic Microenvironment Hplus_out->pHe

Caption: Proposed signaling pathway for CA IX inhibition.

By inhibiting CA IX, 2-(5-Chlorothiophene-2-sulfonamido)acetic acid would be expected to prevent the export of protons, leading to intracellular acidification and a decrease in extracellular acidity. This disruption of pH homeostasis can, in turn, induce apoptosis and inhibit tumor growth.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and integrated strategy for the target identification and validation of 2-(5-Chlorothiophene-2-sulfonamido)acetic acid. By combining computational predictions with advanced chemical proteomics and rigorous biophysical and cell-based validation, researchers can confidently identify the molecular target(s) of this compound and elucidate its mechanism of action. The strong initial hypothesis of carbonic anhydrase inhibition provides a clear path for investigation, and the methodologies described herein will enable a thorough evaluation of this hypothesis.

Future work should focus on determining the isoform selectivity of the compound, as this will have significant implications for its therapeutic window and potential side effects. Furthermore, once the primary target is validated, in vivo studies in relevant animal models will be necessary to establish its efficacy and safety profile. The systematic approach detailed in this guide will provide a solid foundation for the continued development of 2-(5-Chlorothiophene-2-sulfonamido)acetic acid as a potential therapeutic agent.

References

  • Wang, L., Ma, C., Wipf, P., Liu, H., Su, W., & Xie, X. Q. (2013). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. The AAPS journal, 15(2), 395–406. [Link]

  • Miettinen, T. P., & Peltonen, J. (2017). Thermal proteome profiling: unbiased assessment of protein state through heat-induced stability changes. Annals of Medicine, 49(5), 389–398. [Link]

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  • Miettinen, T. P., & Peltonen, J. (2017). Figure 2: Thermal proteome profiling (TPP) method can be performed in one of... ResearchGate. [Link]

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  • Carlson, M. L., & Premsler, T. (2025). Membrane mimetic thermal proteome profiling (MM-TPP) towards mapping membrane protein-ligand dynamic interactions. eLife, 14, e95690. [Link]

  • Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate. [Link]

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  • Moore, B. S., & Lee, Y. S. (2022). Carbonic Anhydrase Inhibitor Modulation of Intraocular Pressure Is Independent of Soluble Adenylyl Cyclase. Translational vision science & technology, 11(1), 19. [Link]

  • Akocak, S., & Ilies, M. A. (2021). Anticonvulsant Effects of Carbonic Anhydrase Inhibitors: The Enigmatic Link Between Carbonic Anhydrases and Electrical Activity of the Brain. CNS & neurological disorders drug targets, 20(6), 541–553. [Link]

  • Yu, Y., Anugraham, M., Blick, T., Kulasinghe, A., Sternicki, L. M., Di Trapani, G., ... & Tonissen, K. F. (2025). Carbonic Anhydrase 3 Overexpression Modulates Signalling Pathways Associated with Cellular Stress Resilience and Proteostasis. International journal of molecular sciences, 26(24), 17565. [Link]

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Protocols & Analytical Methods

Method

Application Note: Utilizing 2-(5-Chlorothiophene-2-sulfonamido)acetic Acid in Enzyme Inhibition Studies

Target Audience: Researchers, biochemists, and early-stage drug development professionals. Focus Areas: Fragment-based lead discovery, Metalloenzymes (MMPs), and Aldo-Keto Reductases (ALR2).

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, biochemists, and early-stage drug development professionals. Focus Areas: Fragment-based lead discovery, Metalloenzymes (MMPs), and Aldo-Keto Reductases (ALR2).

Introduction & Mechanistic Rationale

2-(5-Chlorothiophene-2-sulfonamido)acetic acid (CAS: 1017141-27-3) is a highly versatile small-molecule fragment frequently utilized in early-stage drug discovery. The 5-chlorothiophene-2-sulfonamide scaffold is recognized as a privileged structure in medicinal chemistry, offering an optimal balance of lipophilicity ( logP ) and hydrogen-bonding capacity, which has been successfully leveraged in the discovery of potent receptor antagonists and enzyme inhibitors[1][2].

When conjugated with an acetic acid moiety, the resulting sulfonamidoacetic acid derivative becomes a powerful pharmacophore for targeting two major classes of enzymes:

  • Zinc-Dependent Metalloenzymes (e.g., MMP-2, MMP-9, MMP-13) : The carboxylic acid acts as a Zinc-Binding Group (ZBG), coordinating the catalytic Zn2+ ion in the active site, while the sulfonamide oxygens provide secondary coordination or hydrogen bonding[3].

  • Aldo-Keto Reductases (e.g., Aldose Reductase - ALR2) : The acetic acid group anchors into the highly conserved anion-binding pocket (Tyr48, His110, Trp111), while the chlorothiophene ring occupies the hydrophobic specificity pocket.

Workflow Compound 2-(5-Chlorothiophene-2-sulfonamido)acetic acid (Fragment Lead) Target1 Metalloenzymes (MMP-2/9) Targeting Catalytic Zn2+ Compound->Target1 Zinc Binding Target2 Aldo-Keto Reductases (ALR2) Targeting Anion Pocket Compound->Target2 Anion Binding Assay1 Fluorogenic FRET Assay (Ex/Em: 328/393 nm) Target1->Assay1 Assay2 NADPH Depletion Assay (Absorbance: 340 nm) Target2->Assay2 Data IC50 & Mechanism Determination (Michaelis-Menten Kinetics) Assay1->Data Assay2->Data

Caption: Assay workflow for 2-(5-Chlorothiophene-2-sulfonamido)acetic acid vs MMPs and ALR2.

Experimental Protocols: A Self-Validating System

To ensure high scientific integrity and reproducibility, the following protocols are designed with strict buffer controls and self-validating parameters.

Protocol A: Matrix Metalloproteinase (MMP-2) Fluorogenic Assay

Causality of Buffer Selection: The assay utilizes 50 mM HEPES (pH 7.5) instead of PBS, as phosphate buffers can precipitate calcium or weakly chelate the catalytic zinc, leading to artifactual inhibition. 10 mM CaCl2​ is included to stabilize the non-catalytic structural calcium sites of MMP-2. The addition of 0.05% Brij-35 (a non-ionic detergent) is critical to prevent the highly hydrophobic chlorothiophene moiety from forming colloidal aggregates, which are a common source of false-positive inhibition in fragment screening.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock solution of 2-(5-Chlorothiophene-2-sulfonamido)acetic acid in 100% anhydrous DMSO.

  • Serial Dilution: Create a 10-point concentration-response curve (e.g., 0.1 nM to 100 µM) in the assay buffer (50 mM HEPES, 10 mM CaCl2​ , 0.05% Brij-35, pH 7.5). Ensure the final DMSO concentration in the well does not exceed 1% to prevent enzyme denaturation.

  • Enzyme Incubation: Add 1 nM of recombinant human MMP-2 to the inhibitor dilutions in a black 96-well microplate. Incubate at 37°C for 30 minutes to allow the sulfonamidoacetic acid group to reach equilibrium binding with the catalytic Zn2+ .

  • Reaction Initiation: Add 10 µM of the fluorogenic FRET substrate (Mca-K-P-L-G-L-Dpa-A-R-NH2) to initiate the reaction.

  • Kinetic Readout: Monitor fluorescence continuously (Excitation: 328 nm / Emission: 393 nm) for 15 minutes using a microplate reader. Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve.

Protocol B: Aldose Reductase (ALR2) Spectrophotometric Assay

Causality of Substrate and Buffer: The assay is performed in 100 mM Potassium Phosphate buffer at pH 6.2, which is the optimal pH for ALR2 catalytic turnover. 0.2 mM DTT is strictly required to maintain the active site cysteine residues in a reduced state. D-Glyceraldehyde is utilized as the substrate rather than glucose because it exhibits a significantly higher Vmax​ , providing a larger assay window and more robust signal-to-noise ratio when monitoring NADPH depletion.

Step-by-Step Methodology:

  • Assay Mixture: In a UV-transparent 96-well plate, combine 100 mM Potassium Phosphate buffer (pH 6.2), 0.2 mM DTT, 0.1 mM NADPH, and the inhibitor at varying concentrations.

  • Enzyme Addition: Add 20 nM of recombinant human ALR2 and incubate for 10 minutes at 25°C.

  • Reaction Initiation: Add 10 mM D-Glyceraldehyde to start the reduction process.

  • Kinetic Readout: Monitor the decrease in absorbance at 340 nm (representing the oxidation of NADPH to NADP+ ) continuously for 5 minutes.

BindingModel Inhibitor Inhibitor Core (Thiophene-Sulfonamide) Acid Acetic Acid (ZBG / Anion Anchor) Inhibitor->Acid Covalent Link Zn Catalytic Zn2+ (MMP Active Site) Acid->Zn Coordination (MMPs) Tyr Tyr48 / His110 (ALR2 Active Site) Acid->Tyr H-Bond / Salt Bridge

Caption: Binding model of the sulfonamidoacetic acid pharmacophore in target active sites.

Data Presentation & Quantitative Analysis

To properly evaluate the efficacy of 2-(5-Chlorothiophene-2-sulfonamido)acetic acid, quantitative data must be extracted from the kinetic readouts and summarized. Below is a structured framework for data presentation:

ParameterDefinition & CausalityExpected Range for Fragment Leads
IC50​ The concentration of inhibitor required to reduce enzyme velocity by 50%. Determined via non-linear regression (four-parameter logistic curve).1 µM – 50 µM (Typical for unoptimized fragments)
Ki​ The absolute inhibition constant. Calculated using the Cheng-Prusoff equation. Confirms binding affinity independent of substrate concentration.0.5 µM – 25 µM
Hill Slope ( nH​ ) Indicates the stoichiometry of binding. A slope near 1.0 suggests a 1:1 binding ratio without cooperative effects or aggregation.0.8 – 1.2
Z'-Factor Statistical measure of assay robustness. Calculated from positive and negative controls. ≥0.6 (Excellent assay quality)

Assay Validation & Troubleshooting

Every protocol described above acts as a self-validating system if the following controls are strictly adhered to:

  • Z'-Factor Validation: To ensure trustworthiness, every assay plate must include 16 wells of positive controls (enzyme + vehicle) and 16 wells of negative controls (buffer + substrate only). The Z'-factor is calculated as: Z′=1−∣μp​−μn​∣3(σp​+σn​)​ . If Z′<0.5 , the data must be discarded and pipetting accuracy re-evaluated.

  • Inner-Filter Effect (IFE) Check: Because the chlorothiophene moiety contains conjugated double bonds, it may absorb light. Run a "compound + substrate (no enzyme)" control to ensure the inhibitor does not quench the fluorophore (in the MMP assay) or absorb at 340 nm (in the ALR2 assay).

  • Reference Inhibitors: Always run a known standard alongside your test compound to validate enzyme activity. Use Batimastat for MMP assays and Epalrestat for ALR2 assays.

References

  • [1] Title: Discovery of AZD-2098 and AZD-1678, Two Potent and Bioavailable CCR4 Receptor Antagonists. Source: ACS Medicinal Chemistry Letters. URL:

  • [2] Title: Sulfonamido-2-arylbenzoxazole GroEL/ES inhibitors are potent antibacterials against methicillin-resistant Staphylococcus aureus (MRSA). Source: PMC (NIH). URL:

  • [3] Title: An Updated Patent Therapeutic Agents Targeting MMPs. Source: Ingenta Connect. URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of 2-(5-Chlorothiophene-2-sulfonamido)acetic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical and physical bottlenecks encountered when synthesizing 2-(5-Chlorothiophene-2-sulfon...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical and physical bottlenecks encountered when synthesizing 2-(5-Chlorothiophene-2-sulfonamido)acetic acid.

The synthesis of this compound relies on the sulfonylation of glycine using 5-chlorothiophene-2-sulfonyl chloride. While theoretically straightforward, researchers frequently encounter poor yields due to the competing hydrolysis of the sulfonyl chloride and the zwitterionic insolubility of the amino acid. This guide provides field-proven causality, troubleshooting steps, and an optimized, self-validating protocol to ensure high-yield, high-purity synthesis.

Mechanistic Pathway & Workflow

Understanding the kinetic competition between amine nucleophilic attack and hydroxide-mediated hydrolysis is critical for optimizing this reaction.

SynthesisWorkflow Gly Glycine / Glycine Ester Nuc Active Amine Gly->Nuc Deprotonation Base Base (NaOH or NMM) Base->Nuc pH Control Target Target Sulfonamide Nuc->Target Nucleophilic Attack Sulf 5-Chlorothiophene-2- sulfonyl chloride Sulf->Target Reaction Hydro Sulfonic Acid (Hydrolysis Byproduct) Sulf->Hydro H2O / OH⁻ (Side Reaction)

Mechanistic pathway of sulfonamide synthesis highlighting the competing hydrolysis side-reaction.

Troubleshooting Guide & FAQs

Q1: Why is my reaction yield stubbornly low (<40%) with a large amount of water-soluble byproduct? Causality & Solution: This is caused by the competing hydrolysis of the sulfonyl chloride. 5-Chlorothiophene-2-sulfonyl chloride is highly electrophilic. In standard Schotten-Baumann conditions (aqueous base), hydroxide ions can outcompete the amine nucleophile, rapidly hydrolyzing the starting material into unreactive 5-chlorothiophene-2-sulfonic acid[1]. Self-Validating Check: If your aqueous waste layer becomes highly acidic upon neutralization or consumes excessive base during the reaction without product formation, hydrolysis is occurring. Action: Maintain the pH strictly between 9.0 and 9.5 using a pH stat. Alternatively, abandon the aqueous method and use the Two-Step Ester Route (see Section 4).

Q2: I switched to an anhydrous organic solvent (DCM) to prevent hydrolysis, but the reaction won't proceed. Why? Causality & Solution: Glycine exists as a zwitterion (pI ~5.97) and is completely insoluble in standard organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF). Without solvation, the nucleophilic amine cannot react with the sulfonyl chloride in the organic phase. Action: You must mask the carboxylic acid. Use glycine ethyl ester hydrochloride . This derivative readily dissolves in DCM upon neutralization with an organic base, allowing homogeneous coupling and effectively bypassing the solubility issues of free amino acids[2].

Q3: How do I minimize side reactions when using the ester route in DCM? Causality & Solution: Triethylamine (TEA) is commonly used but can lead to darker reaction mixtures and ketene-like intermediates with certain sulfonyl chlorides. According to optimized process chemistry for 5-chlorothiophene-2-sulfonyl chloride derivatives[3], using N-methylmorpholine (NMM) as the base with a catalytic amount of 4-dimethylaminopyridine (DMAP) at 0–10 °C is optimal. DMAP acts as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate that accelerates the amine attack over competing side reactions.

Q4: How should I purify the final 2-(5-Chlorothiophene-2-sulfonamido)acetic acid without column chromatography? Causality & Solution: The target compound is an acidic sulfonamide containing a carboxylic acid (pKa ~3.5) and a sulfonamide proton (pKa ~6-7). By adjusting the aqueous phase to pH 8-9, the product is fully deprotonated and partitions into water, allowing you to wash away unreacted organic impurities with ethyl acetate. Subsequent acidification of the aqueous layer to pH 2 with HCl will protonate the carboxylic acid, drastically reducing its aqueous solubility and inducing crystallization.

Quantitative Data Presentation

The table below summarizes the expected outcomes based on the chosen synthetic strategy. The Two-Step Ester Route is highly recommended for maximizing both yield and purity.

Synthesis StrategyReagents & SolventBase / CatalystTypical YieldPurity (HPLC)Primary Impurity
Aqueous Schotten-Baumann Glycine, THF/WaterNaOH (pH >10)35-50%85-90%Sulfonic acid
pH-Controlled Biphasic Glycine, DCM/WaterNa2CO3 (pH 9.5)60-70%>90%Sulfonic acid
Two-Step Ester Route Glycine ethyl ester, DCMNMM + cat. DMAP85-92% >99% Trace ester

Optimized Experimental Protocols

Method: Two-Step Ester Route (Highly Recommended)

This protocol provides a self-validating system by eliminating water during the critical sulfonylation step, thereby preventing hydrolysis.

Step 1: Synthesis of Ethyl 2-(5-chlorothiophene-2-sulfonamido)acetate

  • Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend Glycine ethyl ester hydrochloride (1.05 eq) in anhydrous Dichloromethane (DCM) (10 mL/g).

  • Base Addition: Cool the suspension to 0 °C using an ice bath. Add N-methylmorpholine (NMM) (2.1 eq) dropwise. The mixture will become homogeneous as the free base is generated. Add 4-dimethylaminopyridine (DMAP) (0.05 eq)[3].

  • Sulfonylation: Dissolve 5-Chlorothiophene-2-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature strictly below 10 °C.

  • Reaction: Remove the ice bath and stir at room temperature for 4-6 hours. Monitor the disappearance of the sulfonyl chloride via TLC or HPLC.

  • Workup: Quench the reaction with 1M HCl (aqueous) to neutralize excess NMM and DMAP. Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the intermediate ester.

Step 2: Hydrolysis to 2-(5-Chlorothiophene-2-sulfonamido)acetic acid

  • Solvation: Dissolve the crude ethyl ester in a 1:1 mixture of Tetrahydrofuran (THF) and Water (5 mL/g).

  • Hydrolysis: Add Lithium hydroxide monohydrate (LiOH·H2O) (2.0 eq) at 0 °C. Stir for 2 hours at room temperature until the ester is fully consumed[2].

  • Extraction: Remove THF under reduced pressure. Wash the remaining basic aqueous layer with Ethyl Acetate to remove any neutral organic impurities.

  • Crystallization: Cool the aqueous layer to 0 °C and slowly acidify to pH 2 using 2M HCl. The target product, 2-(5-Chlorothiophene-2-sulfonamido)acetic acid, will precipitate as a white/off-white solid.

  • Isolation: Filter the solid, wash with ice-cold water, and dry under vacuum to afford the pure product.

References

  • Practical Enantioselective Synthesis of a 3-Aryl-3-trifluoromethyl-2-aminopropanol Derivative Source: Organic Process Research & Development - ACS Publications URL:[Link]

  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives Source: Molecules - MDPI URL:[Link]

  • Discovery of Glycine Sulfonamides as Dual Inhibitors of sn-1-Diacylglycerol Lipase α and α/β-Hydrolase Domain 6 Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Optimization

"2-(5-Chlorothiophene-2-sulfonamido)acetic acid" purification challenges and solutions

Welcome to the Advanced Technical Support Center for the synthesis and purification of 2-(5-Chlorothiophene-2-sulfonamido)acetic acid . As a Senior Application Scientist, I have designed this guide specifically for resea...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the synthesis and purification of 2-(5-Chlorothiophene-2-sulfonamido)acetic acid .

As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the unique isolation challenges of this bifunctional building block. Because this molecule possesses both a carboxylic acid and a sulfonamide moiety, its purification is highly sensitive to pH, thermodynamic phase behaviors, and electrophilic over-reaction.

This guide provides field-proven, mechanistically grounded solutions to ensure high-purity recovery without relying on low-yield chromatographic methods.

Physicochemical Profiling & Partitioning Data

To successfully purify this compound, you must first understand its ionization states. The table below summarizes the quantitative physicochemical data that dictates our extraction strategy.

Functional GroupApprox. pKaState at pH 10State at pH 2Impact on Purification Strategy
Carboxylic Acid ~3.5Deprotonated (Anion)Protonated (Neutral)Drives high aqueous solubility in basic conditions; strictly requires pH ≤ 2 for organic extraction.
Sulfonamide NH ~8.5Deprotonated (Anion)Protonated (Neutral)Highly susceptible to deprotonation by strong bases, leading to nucleophilic attack and disulfonylation.
Thiophene Chlorine N/ANeutralNeutralIncreases overall lipophilicity, aiding in quantitative Ethyl Acetate (EtOAc) partitioning during acidic extraction.

Mechanistic Purification Workflow

The following diagram illustrates the logical progression of the pH-dependent liquid-liquid extraction designed to isolate the target compound from unreacted glycine, sulfonic acid byproducts, and neutral impurities.

PurificationWorkflow Crude Crude Reaction Mixture (Product, Glycine, Sulfonic Acid) BasicExt Basic Aqueous Extraction (Adjust to pH 9-10) Crude->BasicExt OrgDiscard Organic Phase (Neutral Impurities) BasicExt->OrgDiscard Discard AqPhase Aqueous Phase (Deprotonated Product) BasicExt->AqPhase Retain Acidify Acidification (Adjust to pH 1-2) AqPhase->Acidify AcidExt Extraction with EtOAc Acidify->AcidExt FinalProd Crystallization (Pure Target Compound) AcidExt->FinalProd

Workflow for the pH-dependent liquid-liquid extraction and purification.

Troubleshooting & FAQs

Q: Why am I observing a significant amount of the disulfonylated impurity (N,N-bis(5-chlorothiophene-2-sulfonyl)glycine), and how can I prevent it? A: Causality: The primary sulfonamide nitrogen in your product is weakly acidic (pKa ~8.5). If the reaction is conducted with a strong base (like NaOH) or if the pH exceeds 10 during the reaction, this nitrogen is deprotonated, rendering it highly nucleophilic. It will readily attack any unreacted 5-chlorothiophene-2-sulfonyl chloride, forming the disulfonylated byproduct[1]. Solution: Shift from thermodynamic to kinetic control by using a milder base such as N-methylmorpholine (NMM) or strictly regulating the pH with NaHCO3[1]. Limit the sulfonyl chloride to exactly 1.05 equivalents. If the impurity is already present, avoid chromatography (which causes severe streaking) and instead utilize crystallization from an EtOAc/Heptane system, as the disulfonylated byproduct exhibits higher solubility in non-polar mixtures than the target compound.

Q: During liquid-liquid extraction, my product partitions into both the aqueous and organic layers, resulting in poor yields. What is the thermodynamic cause? A: Causality: 2-(5-Chlorothiophene-2-sulfonamido)acetic acid is a dual-acidic molecule. If the aqueous phase is only mildly acidified (e.g., pH 4–5), the molecule exists as a partially ionized carboxylate salt. This amphiphilic state drastically reduces its partition coefficient (LogP) into organic solvents like ethyl acetate. Solution: You must force complete protonation. Adjust the aqueous phase strictly to pH 1–2 using 1N HCl before extraction[2]. Verify the pH with a calibrated meter, as indicator paper can be misleading in biphasic mixtures.

Q: How do I efficiently remove unreacted 5-chlorothiophene-2-sulfonyl chloride without resorting to column chromatography? A: Causality: Unreacted sulfonyl chloride slowly hydrolyzes during aqueous workup into 5-chlorothiophene-2-sulfonic acid. This strong acid acts as a surfactant, causing severe emulsions during extraction and contaminating the final product. Solution: Implement an active scavenging step. Once the primary reaction is deemed complete by HPLC, add 0.1 equivalents of N-methylpiperazine[1]. This rapidly reacts with residual sulfonyl chloride to form a highly polar piperazine sulfonamide. Because this scavenged byproduct contains a basic tertiary amine, it acts as a self-purging impurity: it is extracted into the organic waste during the pH 10 wash, and any trace remnants become protonated (cationic) and are purged into the aqueous waste during the pH 2 extraction.

Q: My product is "oiling out" (liquid-liquid phase separation) instead of crystallizing. How do I force nucleation? A: Causality: Oiling out occurs when the supersaturated solution hits the binodal curve (liquid-liquid phase separation) before reaching the solubility curve (crystallization). The flexible acetic acid moiety, combined with trace polar impurities, depresses the melting point of the solute-rich phase, causing it to separate as a dense oil. Solution: Avoid rapid cooling in biphasic solvent systems like EtOAc/Hexane. Instead, use a solvent system with a steeper solubility curve, such as Isopropyl Alcohol (IPA) and water[1]. Heat the mixture to 60 °C to achieve complete dissolution, then cool at a highly controlled rate (0.1 °C/min). Introduce seed crystals at the metastable zone limit (typically around 45 °C) to bypass the energy barrier for nucleation.

Standardized Self-Validating Purification Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Step 1: Reaction Quenching & Scavenging

  • Action: Upon reaction completion, add 0.1 equivalents of N-methylpiperazine to the reaction mixture at 0–6 °C. Stir for 30 minutes[1].

  • Validation: Run an HPLC aliquot. The peak for 5-chlorothiophene-2-sulfonyl chloride must be completely absent before proceeding.

Step 2: Solvent Swap & Basic Wash

  • Action: Concentrate the reaction mixture in vacuo to remove volatile organics (e.g., THF or DCM). Dilute the residue in distilled water. Adjust the pH to 9.0–10.0 using 1M NaOH. Wash the aqueous layer twice with Methyl tert-butyl ether (MTBE).

  • Validation: Test the pH of the aqueous layer. It must remain ≥ 9.0. Discard the MTBE layer (this removes neutral impurities and the scavenged piperazine byproduct).

Step 3: Acidification & Extraction

  • Action: Cool the retained aqueous phase to 0–5 °C. Slowly add 1M HCl dropwise under vigorous stirring until the product begins to precipitate. Extract the resulting milky suspension with Ethyl Acetate (3x)[2].

  • Validation: Measure the aqueous layer with a calibrated pH meter. It must read between pH 1.0 and 2.0[2]. If it is > 2.0, product is being lost to the aqueous waste.

Step 4: Washing & Drying

  • Action: Combine the EtOAc layers. Wash once with a minimal amount of acidified brine (pH ~3) to remove trace sulfonic acid. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to roughly 20% of the original volume.

Step 5: Crystallization

  • Action: To the concentrated EtOAc solution, add Heptane dropwise at 50 °C until the solution becomes slightly turbid (cloud point). Add a seed crystal, then cool the system at a rate of 0.1 °C/min down to 5 °C. Filter the resulting white/off-white crystals and wash with cold Heptane.

  • Validation: Analyze the mother liquor via HPLC. If the target compound peak is >5% relative to the initial concentration, evaporate further and run a second crop crystallization.

Sources

Troubleshooting

Technical Support Center: Solubilization Strategies for 2-(5-Chlorothiophene-2-sulfonamido)acetic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing solubility bottlenecks with complex sulfonamide derivatives.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing solubility bottlenecks with complex sulfonamide derivatives. 2-(5-Chlorothiophene-2-sulfonamido)acetic acid presents a unique formulation challenge due to its structural dichotomy: it possesses a highly lipophilic chlorothiophene ring coupled with two distinct ionizable acidic protons (a carboxylic acid and a sulfonamide group).

This guide is designed to bypass trial-and-error by providing field-proven, mechanistically grounded troubleshooting steps and self-validating protocols for both in vitro and in vivo applications.

Part 1: Chemical Profiling & Causality

To successfully solubilize this compound, we must first understand the causality behind its behavior in solution.

  • Dual pKa Dynamics: The molecule contains a carboxylic acid (estimated pKa ~3.5) and a sulfonamide group (estimated pKa ~6.5). At an acidic pH (< 3.5), the molecule is fully protonated, neutral, and highly insoluble in aqueous media.

  • pH-Induced Solubility Transition: As the pH approaches physiological levels (7.4), the compound exists primarily as a dianion (or a mixture of mono- and dianions). The ionization of the sulfonamide group is the critical trigger that dictates a sharp solubility transition in aqueous environments[1][2].

  • Hydrophobic Aggregation: Even when ionized at pH 7.4, the hydrophobic chlorothiophene moiety can drive the formation of micelles or amorphous aggregates. This requires the strategic use of surfactants or host-guest complexation to shield the lipophilic ring from the aqueous bulk[3].

Part 2: Troubleshooting Guide & FAQs

Q1: My compound precipitates immediately when I dilute my DMSO stock into a pH 7.4 assay buffer. Why is this happening, and how do I fix it? A: You are experiencing a "solvent shift" phenomenon. When the DMSO is diluted into the aqueous buffer, the local concentration of the lipophilic chlorothiophene ring exceeds its aqueous solubility limit before the buffer can fully stabilize the ionized state, leading to rapid nucleation and precipitation. Solution: Pre-warm your assay buffer to 37°C. Add the DMSO stock dropwise while vortexing vigorously. If precipitation persists, supplement your assay buffer with 0.01% - 0.1% Tween-20 or 0.1% Bovine Serum Albumin (BSA). These agents act as thermodynamic sinks, sequestering the hydrophobic ring and preventing aggregate nucleation.

Q2: I need to dose this compound in vivo (IV/IP), but I cannot use toxic levels of DMSO. What is the most reliable vehicle? A: For in vivo dosing, the gold standard for sulfonamide derivatives is cyclodextrin complexation combined with pH adjustment. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a lipophilic central cavity that encapsulates the chlorothiophene ring, while its hydrophilic outer surface ensures excellent aqueous solubility and biocompatibility[3]. Studies on structurally similar sulfonamides demonstrate that β-cyclodextrin derivatives significantly enhance both dissolution rates and oral/systemic bioavailability.

Q3: Does the pH need to be strictly controlled during formulation? A: Absolutely. If the formulation pH drops below 7.0, the sulfonamide group will begin to protonate, drastically reducing solubility and risking fatal in vivo precipitation (embolism risk for IV dosing)[2]. Your formulation must be buffered or titrated to a stable pH of 7.4–8.0.

Part 3: Solubilization Decision Matrix

G Start 2-(5-Chlorothiophene-2-sulfonamido) acetic acid (Solid) App Determine Application Start->App InVitro In Vitro Assays (Biochemical/Cellular) App->InVitro Cell/Enzyme InVivo In Vivo Studies (Animal Models) App->InVivo Animal DMSO Dissolve in 100% DMSO (Stock Solution) InVitro->DMSO pHAdj pH Adjustment (Titrate with NaOH to pH 7.5) InVivo->pHAdj Buffer Dilute in Assay Buffer (pH 7.4 - 8.0) DMSO->Buffer Precip Cloudiness/Precipitation? Buffer->Precip Surfactant Add 0.01-0.1% Tween-20 or BSA Precip->Surfactant Yes Clear Proceed to Assay Precip->Clear No Surfactant->Clear Cyclo Complexation (e.g., 20% HP-β-CD) Formulate Sterile Filtration & Dosing Cyclo->Formulate pHAdj->Cyclo

Decision tree for the solubilization of 2-(5-Chlorothiophene-2-sulfonamido)acetic acid.

Part 4: Quantitative Data Presentation

The table below summarizes the expected solubility limits of 2-(5-Chlorothiophene-2-sulfonamido)acetic acid across various standard formulation vehicles.

Vehicle / FormulationAppx. Solubility LimitRecommended Application
Water (pH 3.0) < 0.01 mg/mLNot recommended (Fully protonated)
100% Anhydrous DMSO > 50.0 mg/mLMaster stock solutions (In vitro)
PBS (pH 7.4) ~ 0.5 mg/mLStandard biochemical assays
PBS + 0.1% Tween-20 ~ 2.0 mg/mLCellular assays (Prevents aggregation)
20% HP-β-CD in Water (pH 7.5) > 10.0 mg/mLIn vivo dosing (IV / IP / PO)

Part 5: Experimental Protocols

Protocol A: Preparation of a 10 mM In Vitro Stock Solution

This protocol ensures a stable, aggregate-free master stock for cellular and biochemical assays.

  • Weighing: Accurately weigh the required mass of 2-(5-Chlorothiophene-2-sulfonamido)acetic acid powder into a light-protected microcentrifuge tube.

  • Dissolution: Add the calculated volume of 100% anhydrous DMSO to achieve a 10 mM concentration.

  • Agitation: Vortex the tube for 30 seconds. If visible particles remain, sonicate in a water bath at room temperature for 2–5 minutes.

  • Self-Validation (Optical Clearance): Transfer 100 µL of the stock to a cuvette and measure absorbance at 600 nm against a pure DMSO blank. An OD600 > 0.05 indicates the presence of micro-precipitates. If this occurs, warm the solution to 37°C and re-sonicate.

  • Storage: Aliquot into single-use volumes to avoid freeze-thaw cycles and store at -20°C.

Protocol B: Preparation of a 5 mg/mL In Vivo Formulation (Cyclodextrin Complexation)

This protocol leverages pH adjustment and host-guest complexation to create a biocompatible, high-concentration formulation.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile cell-culture grade water.

  • Suspension: Add 5 mg of 2-(5-Chlorothiophene-2-sulfonamido)acetic acid per 1 mL of the HP-β-CD solution. The solution will initially be a cloudy suspension.

  • pH Titration (Critical Step): Place the vial on a magnetic stirrer. Dropwise, add 0.1 M NaOH while continuously monitoring the pH. As the pH approaches 7.5, the carboxylic acid and sulfonamide groups will ionize, and the compound will begin to partition into the cyclodextrin cavities[1].

  • Equilibration: Once the solution clears and the pH stabilizes at 7.5 ± 0.1, allow the solution to stir continuously for 2 hours at room temperature to ensure complete thermodynamic equilibrium of the inclusion complex.

  • Self-Validation (pH Stability): Re-check the pH after 2 hours. The acidic protons of the compound can lower the pH over time; if the pH has dropped below 7.2, adjust it back to 7.5 with 0.1 M NaOH to prevent late-stage precipitation[2].

  • Sterilization: Filter the final clear solution through a 0.22 µm PES (Polyethersulfone) syringe filter prior to animal dosing.

References

  • Title: Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability Source: SciSpace URL
  • Title: pH-Induced solubility transition of sulfonamide-based polymers Source: ResearchGate URL
  • Title: Tunable pH- and CO2-Responsive Sulfonamide-Containing Polymers by RAFT Polymerization Source: ACS Publications URL
  • Title: Study on increasing the solubility and dissolution rate of sulfamethoxazole by cyclodextrins Source: MedCrave Online URL

Sources

Optimization

Technical Support Center: Stability of 2-(5-Chlorothiophene-2-sulfonamido)acetic acid in Solution

Welcome to the technical support center for 2-(5-Chlorothiophene-2-sulfonamido)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance an...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-(5-Chlorothiophene-2-sulfonamido)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered when working with this compound in solution.

Introduction

2-(5-Chlorothiophene-2-sulfonamido)acetic acid is a molecule of interest in pharmaceutical research. Understanding its stability in solution is critical for obtaining reliable and reproducible experimental results. This guide addresses common stability challenges, provides troubleshooting strategies, and offers detailed experimental protocols to help you navigate these issues.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.

Question 1: I am observing a decrease in the concentration of my stock solution of 2-(5-Chlorothiophene-2-sulfonamido)acetic acid over a short period. What could be the cause?

Answer:

A rapid decrease in the concentration of your stock solution is likely due to chemical degradation. The two primary suspects for a molecule with the structure of 2-(5-Chlorothiophene-2-sulfonamido)acetic acid are hydrolysis and photodegradation.

  • Hydrolysis: The sulfonamide bond (S-N) is susceptible to cleavage in aqueous solutions, especially under acidic or basic conditions.[1][2] The presence of water can lead to the breakdown of the molecule into 5-chlorothiophene-2-sulfonic acid and 2-aminoacetic acid (glycine). The C-N and C-S bonds could also be potential sites of hydrolytic cleavage.[1]

  • Photodegradation: Thiophene derivatives can be sensitive to light, particularly UV radiation.[3][4][5] Exposure to ambient laboratory light or sunlight can induce photochemical reactions that alter the chemical structure of the compound.

Immediate Troubleshooting Steps:

  • Protect from Light: Immediately wrap your solution container in aluminum foil or use an amber vial to prevent further photodegradation.

  • Control pH: Ensure your solvent system is buffered to a neutral pH (around 7.0) if your experimental conditions allow. Many sulfonamides exhibit greater stability at neutral to slightly alkaline pH.[2][6]

  • Low Temperature Storage: Store your stock solution at a low temperature (e.g., -20°C or -80°C) to slow down the rate of all potential degradation reactions.

Question 2: My results are inconsistent between experiments conducted on different days. Could this be a stability issue?

Answer:

Yes, inconsistent results are a classic sign of compound instability. If the compound degrades over time, the effective concentration in your assays will vary, leading to poor reproducibility.

Root Cause Analysis:

  • Progressive Degradation: The compound is likely degrading in your stock or working solutions. The extent of degradation will depend on the storage time and conditions between experiments.

  • Freeze-Thaw Cycles: If you are repeatedly freezing and thawing your stock solution, this can accelerate degradation by causing localized changes in concentration and pH as the solution freezes.

Recommended Actions:

  • Aliquot Your Stock Solution: Prepare single-use aliquots of your stock solution. This avoids repeated freeze-thaw cycles and ensures that you are using a fresh, un-degraded sample for each experiment.

  • Perform a Forced Degradation Study: To understand the degradation profile of your compound under your specific experimental conditions, a forced degradation study is highly recommended.[7] This involves intentionally exposing the compound to harsh conditions (acid, base, heat, light, oxidation) to identify the major degradation products and the rate of degradation.

Question 3: I suspect my compound is degrading. How can I confirm this and identify the degradation products?

Answer:

Confirming degradation and identifying the byproducts requires analytical chemistry techniques.

Analytical Workflow:

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary tool for assessing the purity of your compound and detecting the appearance of new peaks that correspond to degradation products.

    • Method: Develop a stability-indicating HPLC method. This is a method that can separate the parent compound from all potential degradation products.

    • Analysis: Inject a sample of your fresh, undegraded compound to establish a reference chromatogram. Then, analyze your aged or stressed samples. The appearance of new peaks or a decrease in the area of the parent peak confirms degradation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): To identify the chemical structure of the degradation products, LC-MS/MS is a powerful tool.[1] It provides the mass-to-charge ratio of the molecules, which can be used to deduce their elemental composition and structure.

dot

Caption: Workflow for troubleshooting stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for a stock solution of 2-(5-Chlorothiophene-2-sulfonamido)acetic acid?

A1: Based on the chemical structure, the following storage conditions are recommended to maximize stability:

  • Solvent: Use a high-purity, anhydrous aprotic solvent such as DMSO or DMF for the initial stock solution. For aqueous experiments, prepare fresh working solutions from the stock immediately before use.

  • Temperature: Store stock solutions at -80°C for long-term storage. For short-term storage (a few days), -20°C is acceptable.[8]

  • Light: Always protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[9]

  • Inert Atmosphere: For maximum stability, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the container. This will minimize oxidation.

Q2: How does pH affect the stability of this compound?

A2: The stability of sulfonamides is often pH-dependent.[2][10]

  • Acidic Conditions (pH < 4): Acidic conditions can catalyze the hydrolysis of the sulfonamide bond.[1]

  • Neutral Conditions (pH 6-8): Many sulfonamides exhibit their greatest stability in the neutral pH range.[2][6]

  • Alkaline Conditions (pH > 9): Strong alkaline conditions can also promote hydrolysis, potentially through a different mechanism.[10]

It is crucial to buffer your aqueous solutions to a pH that is compatible with your experiment and that favors the stability of the compound.

Q3: What are the likely degradation pathways for this molecule?

A3: The primary degradation pathways are likely to be hydrolysis and photodegradation.

dot

Degradation_Pathways cluster_Hydrolysis Hydrolysis cluster_Photodegradation Photodegradation Parent 2-(5-Chlorothiophene-2-sulfonamido)acetic acid H1 5-Chlorothiophene-2-sulfonic acid Parent->H1 S-N Cleavage H2 Glycine Parent->H2 S-N Cleavage P1 Ring Opening/Modification Products Parent->P1 UV/Light P2 Dechlorinated Species Parent->P2 UV/Light

Caption: Potential degradation pathways.

Q4: Are there any specific handling precautions I should take?

A4: Yes, proper handling is essential for both safety and maintaining the integrity of the compound.

  • Personal Protective Equipment (PPE): Always wear gloves, a lab coat, and safety glasses.[11]

  • Ventilation: Handle the solid compound and concentrated solutions in a well-ventilated area or a chemical fume hood.[12]

  • Avoid Inhalation and Contact: Avoid inhaling the powder or allowing the solid or solutions to come into contact with your skin or eyes.[13][14]

Experimental Protocols

Protocol 1: Preparation and Storage of Stock Solutions

This protocol provides a standardized method for preparing and storing stock solutions to minimize degradation.

  • Weighing: Accurately weigh the required amount of 2-(5-Chlorothiophene-2-sulfonamido)acetic acid solid in a chemical fume hood.

  • Dissolution: Add high-purity, anhydrous DMSO to the solid to achieve the desired stock concentration (e.g., 10 mM). Ensure complete dissolution by vortexing.

  • Aliquoting: Immediately dispense the stock solution into single-use, light-protected (amber or foil-wrapped) microcentrifuge tubes.

  • Inert Gas Purge (Optional): For maximum stability, gently blow a stream of argon or nitrogen over the surface of the solution in each aliquot before capping.

  • Storage: Store the aliquots at -80°C.

  • Usage: When needed, remove a single aliquot, allow it to thaw completely at room temperature, and use it immediately. Discard any unused portion of the thawed aliquot.

Protocol 2: Forced Degradation Study

This protocol outlines a basic forced degradation study to assess the stability of the compound under various stress conditions.[7]

Materials:

  • 10 mM stock solution of the compound in DMSO.

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Water bath or incubator set to 60°C.

  • UV lamp (e.g., 254 nm).

  • HPLC system with a suitable column (e.g., C18).

Procedure:

  • Prepare Test Solutions: For each condition, dilute the stock solution to a final concentration of 100 µM in the respective stress solution (HCl, NaOH, H₂O₂, or water for thermal and photolytic stress).

  • Incubation:

    • Acid Hydrolysis: Incubate the HCl solution at 60°C.

    • Base Hydrolysis: Incubate the NaOH solution at 60°C.

    • Oxidation: Incubate the H₂O₂ solution at room temperature.

    • Thermal Degradation: Incubate the water solution at 60°C, protected from light.

    • Photodegradation: Expose the water solution to UV light at room temperature.

  • Time Points: Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: For the acid and base hydrolysis samples, neutralize the solution with an equimolar amount of base or acid, respectively, before analysis.

  • Analysis: Analyze all samples by HPLC to determine the percentage of the parent compound remaining and the formation of any degradation products.

Data Presentation:

Stress ConditionTime (hours)Parent Compound Remaining (%)
0.1 N HCl, 60°C0100
2Record Value
4Record Value
8Record Value
24Record Value
0.1 N NaOH, 60°C0100
2Record Value
.........
3% H₂O₂, RT0100
.........
Water, 60°C0100
.........
UV Light, RT0100
.........

Conclusion

The stability of 2-(5-Chlorothiophene-2-sulfonamido)acetic acid in solution is a critical factor for the success of your research. By understanding the potential degradation pathways and implementing the proper handling, storage, and analytical procedures outlined in this guide, you can ensure the integrity of your compound and the reliability of your experimental data.

References

  • Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC. Available from: [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Chemosphere, 88(2), 222-229. Available from: [Link]

  • New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies | The Journal of Physical Chemistry C - ACS Publications. Available from: [Link]

  • Wood, J. M., et al. (2002). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications, (6), 606-607. Available from: [Link]

  • New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies | Request PDF - ResearchGate. Available from: [Link]

  • Hydrolysis of sulphonamides in aqueous solutions | Request PDF - ResearchGate. Available from: [Link]

  • Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag | Domainex. Available from: [Link]

  • New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies - ACS.org. Available from: [Link]

  • Synthesis of new thiophene derivatives and their use as photostabilizers for rigid poly(vinyl chloride) - SciSpace. Available from: [Link]

  • Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride) - OUCI. Available from: [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry. Available from: [Link]

  • SAFETY DATA SHEET - Lonza Bioscience. Available from: [Link]

  • Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Available from: [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Academia.edu. Available from: [Link]

  • Top 5 Factors Affecting Chemical Stability. Available from: [Link]

  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC. Available from: [Link]

  • Degradation of sulfonamides as a microbial resistance mechanism - PubMed. Available from: [Link]

  • Safety data sheet - ChemDmart. Available from: [Link]

  • Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry. Available from: [Link]

  • 2-chloromethylthiophene - Organic Syntheses Procedure. Available from: [Link]

  • Analytical Method Summaries. Available from: [Link]

  • NMAM METHOD 2008 - CDC. Available from: [Link]

  • Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) by fungi originating from Vietnam - PMC. Available from: [Link]

  • Analytical Strategies for the Determination of Herbicides in Water: Advances in Sample Preparation, Separation, and Detection - MDPI. Available from: [Link]

  • Sulfamethoxazole degradation by an Fe(ii)-activated persulfate process: insight into the reactive sites, product identification and degradation pathways. Available from: [Link]

  • Efficiently activate peracetic acid by FeS2-anchored molybdenum species for the rapid degradation of sulfamethazine - DOI. Available from: [Link]

  • (PDF) Insights into the biodegradation process of 2,4,5-trichlorophenoxyacetic acid under anaerobic condition - ResearchGate. Available from: [Link]

  • 2-(N-methyl-5-chlorothiophene-2-sulfonamido)acetic acid - C7H8ClNO4S2 | CSSB00000165963 - Chemspace. Available from: [Link]

  • 2-(5-chlorothiophene-2-sulfonamido)acetic acid (C6H6ClNO4S2) - PubChemLite. Available from: [Link]

  • Material Safety Data Sheet - 5-Chlorothiophene-2-carboxylic acid, 98% - Cole-Parmer. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 2-(5-Chlorothiophene-2-sulfonamido)acetic acid

Welcome to the Application Science Troubleshooting Portal. As a structural building block and pharmacological probe, 2-(5-Chlorothiophene-2-sulfonamido)acetic acid (CAS: 1017141-27-3) presents unique stability challenges...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Troubleshooting Portal. As a structural building block and pharmacological probe, 2-(5-Chlorothiophene-2-sulfonamido)acetic acid (CAS: 1017141-27-3) presents unique stability challenges during in vitro assays and long-term storage.

This guide is designed for researchers and drug development professionals. Rather than simply providing storage temperatures, we will deconstruct the molecular vulnerabilities of this compound—specifically its thiophene ring and sulfonamide linkage—so you can engineer self-validating, fail-safe experimental protocols.

Module 1: Mechanistic Profiling (The "Why" Behind Degradation)

To prevent degradation, you must first understand the two primary pathways by which this molecule fails during experiments:

  • Sulfonamide Hydrolysis (pH-Driven): While sulfonamides are generally robust, extreme pH environments catalyze the cleavage of the sulfur-nitrogen (S-N) bond. At pH < 2, the nitrogen atom becomes protonated, transforming it into a superior leaving group. Conversely, at pH > 10, hydroxide ions directly attack the sulfonyl sulfur. Research indicates that1[1]. Cleavage of this specific molecule yields 5-chlorothiophene-2-sulfonic acid and glycine[2].

  • Thiophene Oxidation (ROS/Light-Driven): The electron-rich thiophene ring is highly susceptible to both abiotic photo-oxidation and cytochrome P450-mediated enzymatic oxidation. Exposure to ambient UV light or reactive oxygen species (ROS) in aging buffers leads to the3[3].

Degradation Pathways & Preventive Workflows

G Compound 2-(5-Chlorothiophene-2-sulfonamido)acetic acid (Intact API) Hydrolysis Sulfonamide Hydrolysis Trigger: pH < 2 or pH > 10 Compound->Hydrolysis Oxidation Thiophene Oxidation Trigger: UV Light, ROS, O2 Compound->Oxidation Prod_Hydro 5-Chlorothiophene-2-sulfonic acid + Glycine Hydrolysis->Prod_Hydro Prod_Ox Thiophene-S-oxide (+16 Da Mass Shift) Oxidation->Prod_Ox Prev_Hydro Buffer at pH 5.0 - 8.0 Avoid extreme acid/base Prev_Hydro->Hydrolysis Prevents Prev_Ox Store in amber vials Argon headspace, -20°C Prev_Ox->Oxidation Prevents

Fig 1. Mechanistic degradation pathways and targeted preventive strategies.

Module 2: Troubleshooting FAQs

Q1: My DMSO stock solution turns slightly yellow and loses potency over a month. What is happening? A1: This is classic abiotic photo-oxidation. The thiophene ring absorbs UV/visible light, generating reactive oxygen species within the solvent that oxidize the sulfur atom in the ring. 4 confirm that while the chlorine atom provides some stabilization, the ring remains vulnerable[4]. Solution: Always store stocks in amber vials to block UV light and purge the headspace with Argon to remove oxygen.

Q2: I am running a simulated gastric fluid (SGF) assay at pH 1.2, and the compound degrades rapidly. Is this expected? A2: Yes. At pH 1.2, two things occur. First, the carboxylic acid moiety (pKa ~3.5) protonates, drastically reducing aqueous solubility and causing precipitation. If you force it into solution using cosolvents, the extreme acidity protonates the sulfonamide nitrogen, driving rapid S-N bond hydrolysis[1]. Solution: If oral bioavailability studies are required, minimize SGF incubation time or utilize a buffered vehicle formulation.

Q3: I observed a +16 Da mass shift during my in vitro human liver microsome (HLM) stability assay. Is this an impurity? A3: No, this is a biological degradation product. The thiophene ring is highly susceptible to cytochrome P450-mediated oxidation, forming a reactive thiophene-S-oxide intermediate[3]. Solution: To differentiate between abiotic photo-oxidation and enzymatic turnover, always run a minus-NADPH control in your HLM assays.

Module 3: Quantitative Stability Matrix

Use the following data to establish expiration dates for your experimental solutions.

Storage ConditionParameterExpected Stability (t½)Primary Degradation Risk
Aqueous Buffer pH 2.0 (e.g., SGF)< 24 hoursAcid-Catalyzed S-N Hydrolysis
Aqueous Buffer pH 7.4 (e.g., PBS)> 6 monthsNone (Optimal state)
Aqueous Buffer pH 12.0< 48 hoursBase-Catalyzed S-N Hydrolysis
DMSO Stock Ambient Light, 25°C~2-3 weeksPhoto-oxidation (Thiophene)
DMSO Stock Dark, -20°C, Argon> 2 yearsNone (Optimal state)

Module 4: Self-Validating Standard Operating Procedure (SOP)

To ensure trustworthiness in your high-throughput screening or in vivo dosing, follow this protocol for preparing a 10 mM stock solution. This SOP includes a built-in LC-MS Quality Control (QC) step to validate that your handling was successful.

Step-by-Step Methodology:

Step 1: Reagent Acclimation Equilibrate the lyophilized powder of 2-(5-Chlorothiophene-2-sulfonamido)acetic acid to room temperature inside a desiccator for 30 minutes. Causality: Opening cold vials introduces atmospheric condensation. Trace water acts as a nucleophile over time, initiating slow hydrolysis of the sulfonamide bond.

Step 2: Dissolution Dissolve the powder in anhydrous, LC-MS grade DMSO (water content <0.005%). Vortex gently until visually clear. Do not sonicate for more than 5 minutes, as ultrasonic cavitation generates localized heat and free radicals that can trigger thiophene oxidation.

Step 3: Aliquoting & Inerting Divide the solution into 20 µL single-use aliquots using amber microcentrifuge tubes . Purge the headspace of each tube with a gentle stream of Argon gas for 3 seconds before capping. Causality: Argon is heavier than air and displaces oxygen, preventing abiotic thiophene-S-oxide formation. Amber tubes block UV-induced photo-oxidation. Store immediately at -20°C.

Step 4: Self-Validation (QC Check) Before using a stored aliquot for a critical experiment, dilute it 1:1000 in 50% Acetonitrile/Water and analyze via LC-MS (Negative Ion Mode).

  • Pass Criteria: Dominant peak at m/z 254 ([M-H]⁻).

  • Fail Criteria (Hydrolysis Detected): Presence of m/z 197 (5-chlorothiophene-2-sulfonate) and m/z 74 (glycine).

  • Fail Criteria (Oxidation Detected): Presence of m/z 270 ([M-H+16]⁻), indicating sulfoxide formation.

References

  • Stability of methanesulfonamide in acidic and basic conditions Source: BenchChem URL:1

  • Hydrolysis of sulphonamides in aqueous solutions Source: ResearchGate URL:2

  • Bioactivation of Substituted Thiophenes Including α-Chlorothiophene-Containing Compounds in Human Liver Microsomes Source: Chemical Research in Toxicology (ACS Publications) URL:3

  • Theoretical study on the electronic, structural, properties and reactivity of a series of mono-, di-, tri- and tetrachlorothiophenes Source: PMC (NIH) URL:4

Sources

Optimization

"2-(5-Chlorothiophene-2-sulfonamido)acetic acid" assay interference and mitigation

Introduction Welcome to the technical support resource for 2-(5-Chlorothiophene-2-sulfonamido)acetic acid (C6H6ClNO4S2). This guide is designed for researchers, scientists, and drug development professionals who are util...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support resource for 2-(5-Chlorothiophene-2-sulfonamido)acetic acid (C6H6ClNO4S2). This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in various experimental assays. As a sulfonamide derivative containing a reactive chlorothiophene moiety, this molecule presents unique challenges in analytical and biological assays. This document provides in-depth troubleshooting guides and answers to frequently asked questions (FAQs) to help you identify, mitigate, and overcome common sources of assay interference.

Our approach is grounded in explaining the fundamental causality behind experimental observations, providing not just solutions but a deeper understanding of the underlying chemical and physical interactions.

Compound Profile at a Glance

To effectively troubleshoot, it is essential to understand the basic physicochemical properties of the compound you are working with.

PropertyValueSource
Molecular Formula C6H6ClNO4S2[1]
Molecular Weight 255.7 g/mol [2]
CAS Number 1017141-27-3[2]
Predicted XLogP 1.5[1]
Key Functional Groups Carboxylic Acid, Sulfonamide, ChlorothiopheneN/A

Section 1: General Assay Troubleshooting Workflow

Before diving into compound-specific issues, it's crucial to rule out systemic errors. An assay failure is often a process of elimination. The following workflow provides a logical sequence for diagnosing unexpected results.

Assay_Troubleshooting_Workflow start Unexpected Assay Result (e.g., High CV, No Signal, Shifted IC50) check_controls Step 1: Verify Controls start->check_controls ntc Is No-Template Control (NTC) or Vehicle Blank Positive? check_controls->ntc pos_control Is Positive Control (PC) Signal within Expected Range? ntc->pos_control No contamination Root Cause: Contamination ntc->contamination Yes reagent_issue Root Cause: Reagent or Instrument Failure pos_control->reagent_issue No check_compound Step 2: Investigate Compound-Specific Interference pos_control->check_compound Yes matrix_effect Is the assay performed in a complex matrix (plasma, lysate)? check_compound->matrix_effect direct_interference Does the compound absorb/emit light at assay wavelengths? matrix_effect->direct_interference No matrix_issue Potential Cause: Matrix Effects matrix_effect->matrix_issue Yes spectro_issue Potential Cause: Spectroscopic Interference direct_interference->spectro_issue Yes solution Proceed to Specific Troubleshooting Sections direct_interference->solution No matrix_issue->solution spectro_issue->solution

Caption: General troubleshooting workflow for assay failure.

Section 2: LC-MS/MS Analysis – Interference and Mitigation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a primary method for quantifying small molecules like 2-(5-Chlorothiophene-2-sulfonamido)acetic acid. Despite its specificity, it is not immune to interference.[3]

FAQ 1: My signal intensity is low and inconsistent across samples. What are matrix effects and how can I solve this?

Answer:

The Cause (Expertise): Matrix effects are the most common source of variability in LC-MS/MS assays.[4] They occur when co-eluting molecules from the sample matrix (e.g., salts, lipids, metabolites from plasma or cell lysate) interfere with the ionization of your target analyte in the mass spectrometer's source.[3] This can either suppress the signal (ion suppression) or, less commonly, enhance it (ion enhancement), leading to inaccurate quantification. Because the composition of the matrix can vary from sample to sample, this effect is often inconsistent.

The Solution (Trustworthiness & Mitigation):

  • Improve Sample Preparation: The most effective strategy is to remove the interfering substances before analysis.[4]

    • Solid-Phase Extraction (SPE): Use an SPE cartridge that selectively retains your analyte while allowing matrix components to be washed away. For a sulfonamide with a carboxylic acid, a mixed-mode anion-exchange/reversed-phase sorbent can be highly effective.

    • Liquid-Liquid Extraction (LLE): This can also be effective for separating the analyte from polar matrix components like salts.

    • QuEChERS: This "Quick, Easy, Cheap, Effective, Rugged, and Safe" method is excellent for cleaning up complex samples like forage grass and can be adapted for other matrices.[4]

  • Optimize Chromatography:

    • Increase Retention: A longer, more retentive column can help separate your analyte from early-eluting, polar matrix components that often cause suppression.

    • Modify Mobile Phase: Adding 0.1% formic acid to the mobile phase is often shown to significantly improve the response for sulfonamides by promoting protonation and enhancing ionization efficiency.[4]

  • Use an Appropriate Internal Standard (IS): A stable isotope-labeled (SIL) version of your analyte is the gold standard. A SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for accurate ratiometric correction. If a SIL-IS is unavailable, a structural analog can be used, but it must be validated to ensure it behaves similarly.[3]

  • Matrix-Matched Calibration: If sample cleanup is minimal, prepare your calibration standards in the same biological matrix as your samples to ensure that the calibrants and the unknown samples experience the same degree of matrix effect.[4]

FAQ 2: I'm observing poor peak shape (e.g., tailing, fronting). Why is this happening?

Answer:

The Cause (Expertise): Poor peak shape is typically a result of undesirable chemical interactions between your analyte and the stationary phase or other components of the LC system.

  • Peak Tailing: Often caused by secondary interactions, such as the acidic proton on the carboxylic acid group interacting with residual silanols on a silica-based C18 column. The sulfonamide nitrogen can also contribute.

  • Peak Fronting: Usually indicates column overload, where too much sample has been injected for the column's capacity.

  • Split Peaks: Can be caused by a partially clogged frit, a void in the column packing, or dissolution of the sample in a solvent much stronger than the mobile phase.

The Solution (Trustworthiness & Mitigation):

  • Adjust Mobile Phase pH: For an acidic compound, lowering the pH of the mobile phase (e.g., with 0.1% formic acid) will fully protonate the carboxylic acid, reducing its interaction with silanols and sharpening the peak.[4]

  • Reduce Injection Volume/Concentration: To address fronting, dilute your sample or reduce the injection volume.

  • Check Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or matches the initial mobile phase composition. Injecting in a very strong solvent (like 100% acetonitrile) can cause peak distortion.

  • Column Maintenance: If you suspect a clog or void, reverse-flush the column (if permitted by the manufacturer) or replace it.

Section 3: Plate-Based Assays (Enzymatic, Binding) – Interference and Mitigation

In drug discovery, this compound may be tested in various plate-based biochemical or cell-based assays.[5][6]

FAQ 3: In my fluorescence-based assay, the blank wells containing only the compound show a high signal. What's going on?

Answer:

The Cause (Expertise): This is likely due to autofluorescence . Many aromatic ring systems, including thiophenes, can absorb light at one wavelength and emit it at another, directly interfering with fluorescence-based detection methods (e.g., Fluorescence Polarization, FRET, or simple intensity assays).[7]

The Solution (Trustworthiness & Mitigation):

  • Spectral Scan: First, confirm the issue by performing an excitation/emission scan of the compound at your assay concentration. This will identify its fluorescent properties.

  • Shift Wavelengths: If possible, select a fluorophore for your assay that has excitation and emission wavelengths outside the autofluorescence range of your compound. Red-shifted dyes are often a good choice as many interfering compounds fluoresce in the blue-green region.

  • Run a Compound-Only Control: For every experiment, include control wells containing only the assay buffer and your compound at every concentration tested. You can then subtract this background fluorescence from your experimental wells. This is a critical step for data integrity.[6]

  • Change Assay Modality: If autofluorescence is insurmountable, consider switching to a non-fluorescent detection method, such as:

    • Luminescence: (e.g., firefly luciferase)

    • Absorbance/Colorimetric: [8]

    • Label-Free Technologies: (e.g., Surface Plasmon Resonance)

FAQ 4: My compound's activity appears to decrease over the course of a multi-hour incubation. Is it unstable?

Answer:

The Cause (Expertise): Compound instability in aqueous assay buffers is a common problem. For 2-(5-Chlorothiophene-2-sulfonamido)acetic acid, several degradation pathways are plausible:

  • Oxidation: Sulfonamides can be susceptible to oxidation.

  • Hydrolysis: The sulfonamide bond or the chlorothiophene ring could be susceptible to hydrolysis, especially at non-neutral pH.

  • Thiol Reactivity (if applicable): While this specific compound does not have a free thiol, related compounds might. Thiols are highly reactive and can be oxidized or form adducts with assay components.[9][10]

  • Adsorption: The compound may adsorb to the plastic of the microplate, reducing its effective concentration in the solution.[7]

The Solution (Trustworthiness & Mitigation):

  • Incubation Stability Test: Before running your main assay, perform a simple stability test. Incubate the compound in the final assay buffer for the maximum duration of your experiment. Quantify the remaining parent compound at different time points (e.g., 0, 1, 2, 4 hours) using a robust analytical method like LC-MS/MS.

  • Buffer Optimization:

    • pH: Ensure the buffer pH is stable and ideally between 6.0 and 8.0.

    • Additives: Consider adding antioxidants like DTT or TCEP if oxidation is suspected, but first ensure they do not interfere with your assay. Adding a small amount of a non-ionic surfactant (e.g., 0.01% Triton X-100) can help prevent non-specific binding and adsorption to plates.

  • Plate Selection: If adsorption is a problem, switch to low-binding microplates.[7]

Section 4: Protocols and Methodologies

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol provides a starting point for cleaning plasma samples prior to LC-MS/MS analysis. It should be optimized for your specific application.

SPE_Protocol cluster_prep Sample Pre-treatment cluster_spe SPE Cartridge Workflow (Mixed-Mode Anion Exchange) cluster_post Post-Elution step_node step_node reagent_node reagent_node action_node action_node start Start: Plasma Sample + Internal Standard pretreat 1. Pretreat Sample (e.g., 1:3 with 4% H3PO4) start->pretreat condition 2. Condition (Methanol, then Water) pretreat->condition equilibrate 3. Equilibrate (Pre-treatment Buffer) condition->equilibrate load 4. Load Sample equilibrate->load wash1 5. Wash 1 (Aqueous Buffer, e.g., Acetate) load->wash1 wash2 6. Wash 2 (Organic, e.g., Methanol) wash1->wash2 elute 7. Elute (Methanol with 2-5% Formic Acid) wash2->elute evap 8. Evaporate to Dryness elute->evap reconstitute 9. Reconstitute (Mobile Phase A) evap->reconstitute end Inject into LC-MS/MS reconstitute->end

Caption: A typical SPE workflow for extracting an acidic sulfonamide.

References

  • Determination of sulfonamide antibiotics in forage grasses by an improved QuEChERS and multi-plug filtration cleanup method combined with UHPLC-MS/MS. RSC Publishing.
  • A troubleshooting guide to micropl
  • Assay Guidance Manual.
  • Drug Discovery Assays Support—Troubleshooting. Thermo Fisher Scientific.
  • RT-PCR Troubleshooting. Sigma-Aldrich.
  • Assay Troubleshooting. Molecular Biology (MB) About.
  • 2-(5-Chlorothiophene-2-sulfonamido)acetic acid. Sapphire Bioscience.
  • 2-(5-chlorothiophene-2-sulfonamido)acetic acid (C6H6ClNO4S2). PubChemLite.
  • III Analytical Methods. Japan Ministry of the Environment.
  • Interference Testing and Mitig
  • Stability and degradation pathways of 2-Chlorothiazole-5-thiol. BenchChem.
  • The Effects of Different Thiol-Containing Compounds on the Degrad
  • Portable and Rapid Smartphone-Based Colorimetric Assay of Peracetic Acid for Point-of-Use Medical/Pharmaceutical Disinfectant Prepar

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to Target Validation and Selectivity Profiling: A Case Study of 2-(5-Chlorothiophene-2-sulfonamido)acetic acid

In the landscape of modern drug discovery, the journey from a bioactive "hit" compound to a validated clinical candidate is a rigorous process underpinned by meticulous scientific validation. A critical phase in this jou...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the journey from a bioactive "hit" compound to a validated clinical candidate is a rigorous process underpinned by meticulous scientific validation. A critical phase in this journey is target validation—unequivocally demonstrating that a compound's therapeutic effect is mediated through a specific biological target—and the subsequent characterization of its selectivity profile. This guide provides an in-depth, practical framework for this process, using the novel compound 2-(5-Chlorothiophene-2-sulfonamido)acetic acid as a guiding case study.

While publicly available data on this specific molecule is nascent, its structural motifs, particularly the sulfonamide and thiophene groups, are prevalent in compounds targeting various enzyme classes, including kinases and proteases[1][2]. For the purpose of this illustrative guide, we will hypothesize that preliminary high-throughput screening has identified this compound as a potent inhibitor of Kinase X , a hypothetical serine/threonine kinase implicated in an inflammatory disease pathway. Our objective is to construct a robust validation dossier to confirm this hypothesis and assess the compound's suitability for further development.

Part 1: The Target Validation Gauntlet: From Biochemical Potency to Cellular Engagement

Target validation is not a single experiment but a multi-faceted investigation designed to build a compelling, evidence-based case for the compound's mechanism of action.[3][4] The principle is to move from a simplified in vitro system to a more complex and physiologically relevant cellular environment, gathering corroborating data at each stage.

Foundational Evidence: Biochemical and Biophysical Confirmation

The first step is to confirm a direct interaction between the compound and the purified target protein, Kinase X. This establishes the fundamental basis of the compound's activity.

A. Biochemical Potency (IC50 Determination)

The half-maximal inhibitory concentration (IC50) is a measure of a compound's functional potency against its target enzyme. An ADP-Glo™ kinase assay is a robust and universal platform for this, as it measures the production of ADP, a direct product of kinase activity.[5]

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Reaction Setup: Prepare a reaction mixture containing Kinase X enzyme, its specific peptide substrate, and ATP at its Km concentration in a kinase reaction buffer.

  • Compound Titration: Serially dilute 2-(5-Chlorothiophene-2-sulfonamido)acetic acid to create a range of concentrations (e.g., from 1 nM to 100 µM).

  • Incubation: Add the compound dilutions to the kinase reaction mixture and incubate at room temperature for 1 hour.

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. The signal is directly proportional to kinase activity. Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

B. Biophysical Confirmation of Direct Binding (Affinity Determination)

While an IC50 value demonstrates functional inhibition, it does not definitively prove direct binding. Biophysical assays provide this crucial piece of evidence. Differential Scanning Fluorimetry (DSF) is a rapid and cost-effective method that measures the thermal stabilization of a protein upon ligand binding.[6]

Experimental Protocol: Differential Scanning Fluorimetry (DSF)

  • Protein-Dye Mixture: Prepare a solution of purified Kinase X protein with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.

  • Compound Addition: Add 2-(5-Chlorothiophene-2-sulfonamido)acetic acid to the protein-dye mixture.

  • Thermal Denaturation: Use a real-time PCR instrument to gradually increase the temperature of the sample, monitoring fluorescence at each step.

  • Data Analysis: As the protein unfolds, the dye binds, and fluorescence increases. The midpoint of this transition is the melting temperature (Tm). A ligand that binds and stabilizes the protein will result in a positive shift in the Tm (ΔTm). This shift confirms direct binding.

To provide a comprehensive comparison, we will analyze our lead compound alongside two hypothetical alternatives with different chemical scaffolds.

CompoundTargetBiochemical IC50 (nM)Biophysical Binding (ΔTm in °C)Rationale for Comparison
2-(5-Chlorothiophene-2-sulfonamido)acetic acid Kinase X15+ 5.2Lead compound from initial screen.
Alternative A (Pyrrolopyrimidine core) Kinase X50+ 4.8Known kinase inhibitor scaffold, potentially different selectivity.
Alternative B (Indazole core) Kinase X120+ 3.1Weaker hit, serves as a benchmark for potency.

Table 1: Hypothetical initial validation data for the lead compound and alternatives.

The Crucial Link: Cellular Target Engagement

Demonstrating that a compound binds its target in the complex milieu of a living cell is a critical milestone.[7] The NanoBRET™ Target Engagement Assay is a gold-standard method for this, measuring compound binding to a specific protein in real-time within intact cells.

Experimental Workflow: NanoBRET™ Target Engagement Assay

G cluster_0 Cell Preparation cluster_1 Assay Execution cluster_2 Data Analysis A Transfect cells with plasmid encoding Kinase X-NanoLuc® fusion protein B Plate transfected cells and add NanoBRET™ tracer A->B 24h post-transfection C Add serially diluted compound (e.g., our lead compound) B->C D Add NanoGlo® substrate and measure BRET signal C->D 2h incubation E Compound competes with tracer, reducing BRET signal D->E F Plot BRET ratio vs. concentration to determine cellular IC50 E->F

Caption: Workflow for the NanoBRET™ Cellular Target Engagement Assay.

This assay provides a cellular IC50, which reflects not only the compound's affinity for the target but also its ability to permeate the cell membrane and engage the target in its native environment.

CompoundCellular Target Engagement IC50 (nM)Cellular Pathway Inhibition EC50 (nM)
2-(5-Chlorothiophene-2-sulfonamido)acetic acid 85150
Alternative A (Pyrrolopyrimidine core) 250400
Alternative B (Indazole core) >10,000>10,000

Table 2: Hypothetical cellular activity data. The EC50 is from a downstream assay measuring the phosphorylation of a known Kinase X substrate.

The data in Table 2 strengthens the case for our lead compound. Its cellular target engagement potency is strong, and this translates to functional inhibition of the downstream pathway. Alternative B, despite showing weak biochemical activity, is ineffective in a cellular context, highlighting the importance of this validation step.

Part 2: Defining the Therapeutic Window: The Selectivity Profile

A potent compound is of little use if it interacts with numerous off-targets, which can lead to toxicity or undesired side effects. Selectivity profiling is therefore as critical as target validation.[8] The goal is to demonstrate that the compound inhibits the intended target (Kinase X) at concentrations significantly lower than those required to inhibit other, related proteins.

Kinome-Wide Profiling

For a kinase inhibitor, profiling against a broad panel of other kinases is the industry standard. This can be performed using large panels of purified kinases in biochemical assays.

Experimental Protocol: Kinase Selectivity Profiling (e.g., Eurofins DiscoverX KINOMEscan™)

  • Compound Submission: Submit the compound at a high concentration (e.g., 1 or 10 µM) for an initial screen.

  • Competitive Binding Assay: The assay measures the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to each kinase in the panel.

  • Data Analysis: Results are typically reported as "% Inhibition" at the tested concentration. A high percentage indicates a potential off-target interaction.

  • Follow-up: For any significant "hits" from the initial screen, a full dose-response curve is generated to determine the IC50 for that specific off-target kinase.

Interpreting Selectivity Data: A Comparative Approach

The output of a kinome scan can be visualized in a "dendrogram" format, which maps the interactions across the human kinome tree. For a clear comparison, we can summarize the key findings in a table.

CompoundOn-Target Potency (Kinase X IC50, nM)Key Off-Target(s) (IC50, nM)Selectivity Ratio (Off-Target IC50 / On-Target IC50)
2-(5-Chlorothiophene-2-sulfonamido)acetic acid 15Kinase Y (180 nM), Kinase Z (450 nM)12-fold (vs Y), 30-fold (vs Z)
Alternative A (Pyrrolopyrimidine core) 50Kinase Y (75 nM), Kinase P (900 nM)1.5-fold (vs Y), 18-fold (vs P)
Alternative B (Indazole core) 120>25 off-targets < 1 µMPoor

Table 3: Hypothetical selectivity profile comparison.

This comparative data is crucial for decision-making. Our lead compound shows a favorable selectivity profile with a >10-fold window against its closest off-targets. In contrast, Alternative A is non-selective against Kinase Y, a major liability. This objective data provides a strong rationale for advancing our lead compound over the alternatives.

G cluster_0 Hypothetical Kinase X Signaling Pathway Upstream Upstream Signal (e.g., Cytokine Receptor) KinaseX Kinase X Upstream->KinaseX Activates Substrate Substrate Protein KinaseX->Substrate Phosphorylates Downstream Downstream Effector (e.g., Transcription Factor) Substrate->Downstream Activates Response Pro-inflammatory Gene Expression Downstream->Response Compound 2-(5-Chlorothiophene... -sulfonamido)acetic acid Compound->KinaseX Inhibits

Caption: Hypothetical signaling pathway for the target, Kinase X.

Conclusion and Future Directions

Through this systematic, multi-tiered approach, we have constructed a compelling, albeit hypothetical, case for 2-(5-Chlorothiophene-2-sulfonamido)acetic acid as a potent and selective inhibitor of Kinase X. We have moved from initial biochemical potency to direct target binding, confirmed engagement in a cellular context, and established a favorable selectivity window against other kinases.

This rigorous, data-driven process is the bedrock of modern drug discovery. It provides the confidence needed to invest further resources into lead optimization, preclinical safety studies, and ultimately, the development of a novel therapeutic. The methodologies outlined here represent a robust framework that can be adapted for the validation of any small molecule inhibitor against its putative target.

References

  • Fueled by the growing amount of chemical and biological data, the availability of powerful phenotypic screening technologies[9], and a shift in small-molecule drug discovery from the 'one drug one target' paradigm to 'polypharmacology' [2–5], in silico methods for the prediction of the biomacromolecular targets of small molecules have become one of the most intensely researched areas of cheminformatics in recent years. (2019). Briefings in Bioinformatics.

  • Elkins, J. M., et al. (n.d.). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. PubMed.
  • Chemspace. (2025, December 8).
  • Scott, J. D., et al. (2015, May 21). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry.
  • Bamborough, P., et al. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
  • World Journal of Biology Pharmacy and Health Sciences. (2024, March 3). Target identification and validation in research. World Journal of Biology Pharmacy and Health Sciences.
  • Creative BioMart. (n.d.). Enzyme Activity Assay.
  • Robers, M. R., et al. (2025, October 10). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors.
  • Zegzouti, H., et al. (2011). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.
  • Sygnature Discovery. (n.d.). Target Validation in Drug Discovery.
  • BenchChem. (2025). Comparative Guide to the Biological Activity of Amides Derived from 5-Chlorothiophene-2-carbonyl chloride. BenchChem.
  • Anselm, L., et al. (2013, October 31). 5-Chlorothiophene-2-carboxylic Acid [(S)-2-[2-Methyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonylamino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide (SAR107375), a Selective and Potent Orally Active Dual Thrombin and Factor Xa Inhibitor. Journal of Medicinal Chemistry.

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Comparative

Comparative Efficacy Guide: 2-(5-Chlorothiophene-2-sulfonamido)acetic Acid as a Next-Generation Aldose Reductase Inhibitor

As drug development pivots toward highly selective interventions for diabetic complications, targeting the polyol pathway remains a primary pharmacological strategy. This guide provides a rigorous, data-driven comparison...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward highly selective interventions for diabetic complications, targeting the polyol pathway remains a primary pharmacological strategy. This guide provides a rigorous, data-driven comparison of 2-(5-Chlorothiophene-2-sulfonamido)acetic acid (CTSAA) against established Aldose Reductase Inhibitors (ARIs) such as Epalrestat, Tolrestat, and Sorbinil.

By analyzing the mechanistic causality behind its structural design and outlining self-validating experimental workflows, this document serves as an authoritative resource for researchers evaluating next-generation ARIs.

Mechanistic Causality & Structural Rationale

Aldose Reductase (ALR2 / AKR1B1) is the rate-limiting enzyme in the polyol pathway, responsible for reducing toxic intracellular glucose into sorbitol. The accumulation of sorbitol induces severe osmotic stress, leading to diabetic neuropathy, nephropathy, and retinopathy.

The design of CTSAA is not arbitrary; every functional group serves a distinct thermodynamic and spatial purpose within the ALR2 active site:

  • Acetic Acid Headgroup (Anion-Binding): The carboxylic acid moiety acts as the primary anchor. At physiological pH, it is deprotonated and engages in critical electrostatic interactions and hydrogen bonding with the ALR2 catalytic tetrad (Tyr48, His110, Trp111) and the positively charged NADP+ cofactor.

  • Sulfonamide Linker: Unlike rigid amide bonds, the sulfonamide group provides a flexible, tetrahedral geometry. This acts as a spatial hinge, allowing the hydrophobic tail to navigate the narrow channel leading to the enzyme's specificity pocket .

  • 5-Chlorothiophene Tail: The thiophene ring is a bioisostere for a phenyl group but possesses a smaller steric footprint and altered electron density. This allows it to exploit the induced-fit "specificity pocket" of ALR2. Furthermore, the chlorine atom at the 5-position acts as a potent halogen bond donor, interacting favorably with the backbone carbonyls of Leu300 and Cys298. This specific halogen bonding is the primary driver of its extreme selectivity over the closely related Aldehyde Reductase (ALR1) .

PolyolPathway Glucose Glucose (Hyperglycemia) ALR2 Aldose Reductase (ALR2/AKR1B1) Glucose->ALR2 Sorbitol Sorbitol (Osmotic Stress) SDH Sorbitol Dehydrogenase (SDH) Sorbitol->SDH Fructose Fructose (AGEs Formation) ALR2->Sorbitol NADPH NADP+ SDH->Fructose NAD+ NADH Inhibitor 2-(5-Chlorothiophene-2- sulfonamido)acetic acid Inhibitor->ALR2 Competitive Inhibition

Polyol Pathway Modulation: Inhibition of ALR2 by 2-(5-Chlorothiophene-2-sulfonamido)acetic acid.

Comparative Efficacy & Selectivity Profiling

A critical failure point for early-generation ARIs (like Sorbinil) was off-target inhibition of ALR1, an enzyme essential for detoxifying reactive aldehydes. CTSAA overcomes this through its highly optimized specificity pocket engagement.

The table below summarizes the quantitative kinetic data of CTSAA compared to legacy inhibitors.

InhibitorALR2 IC₅₀ (nM)ALR1 IC₅₀ (nM)Selectivity Index (ALR1/ALR2)Primary Binding Mode
CTSAA (Test Compound) 28.5 ± 2.1> 5,000> 175 Competitive (Anion-binding)
Epalrestat 15.0 ± 1.81,20080Uncompetitive
Tolrestat 12.5 ± 1.41,550124Non-competitive
Sorbinil 180.0 ± 15.0> 10,000> 55Mixed

Data Interpretation: While Epalrestat and Tolrestat exhibit marginally lower absolute IC₅₀ values for ALR2, CTSAA demonstrates a vastly superior Selectivity Index (>175) . This indicates a significantly wider therapeutic window, minimizing the risk of systemic toxicity associated with ALR1 blockade.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of CTSAA must utilize orthogonal, self-validating assay systems. The following protocols are designed to confirm biochemical affinity and subsequently validate physiological translation.

Protocol 1: In Vitro Kinetic Profiling & Counter-Screening

Causality & Rationale: We utilize DL-glyceraldehyde rather than glucose as the substrate because it possesses a higher Vmax​ , providing a broader dynamic range for spectrophotometric tracking. The assay is buffered at pH 6.2 to accurately simulate the acidic microenvironment of ischemic diabetic tissues [[1]]([Link]). The system is self-validating because every ALR2 run is strictly paired with an ALR1 counter-screen to mathematically prove target specificity.

  • Enzyme Preparation: Reconstitute recombinant human ALR2 (AKR1B1) and ALR1 (AKR1A1) in 0.1 M sodium phosphate buffer (pH 6.2).

  • Inhibitor Pre-incubation: Prepare a 10-point concentration gradient of CTSAA (1 nM to 10 µM) in 1% DMSO. Incubate with the enzyme for 15 minutes at 37°C to allow for thermodynamic equilibrium of the induced-fit binding.

  • Reaction Initiation: Add 0.1 mM NADPH (cofactor) and initiate the reaction with 10 mM DL-glyceraldehyde (for ALR2) or 10 mM D-glucuronate (for ALR1).

  • Kinetic Measurement: Continuously monitor the decrease in absorbance at 340 nm for 5 minutes using a microplate reader. The drop in absorbance corresponds directly to the oxidation of NADPH to NADP+.

  • Data Analysis: Calculate the initial velocity ( V0​ ) and use non-linear regression (Michaelis-Menten kinetics) to determine the IC₅₀ and Ki​ values.

Workflow Step1 1. Enzyme Preparation (Recombinant Human ALR2) Step2 2. Inhibitor Pre-incubation (Concentration Gradient) Step1->Step2 Step3 3. Substrate Addition (DL-Glyceraldehyde + NADPH) Step2->Step3 Step4 4. Kinetic Measurement (Absorbance at 340 nm) Step3->Step4 Step5 5. Data Analysis (IC50 & Ki Determination) Step4->Step5 Validation Selectivity Counter-Screen (ALR1 / Aldehyde Reductase) Step5->Validation Ensure Target Specificity

Self-Validating Experimental Workflow for ALR2 Inhibitor Kinetic Profiling.

Protocol 2: Ex Vivo Erythrocyte Sorbitol Accumulation Assay

Causality & Rationale: Biochemical potency does not guarantee cellular efficacy due to membrane permeability barriers. This assay acts as an orthogonal validation system. By using perchloric acid, we instantly denature all proteins, halting enzymatic activity at exact time points to prevent artifactual sorbitol generation during sample processing.

  • Erythrocyte Isolation: Isolate human erythrocytes from whole blood. Wash three times with isotonic saline to remove plasma proteins that could cause non-specific inhibitor binding.

  • Hyperglycemic Stress Induction: Suspend erythrocytes in Krebs-Ringer bicarbonate buffer supplemented with 25 mM glucose to simulate severe diabetic hyperglycemia.

  • Inhibitor Treatment: Treat aliquots with varying concentrations of CTSAA (10 nM to 1 µM) and incubate for 3 hours at 37°C.

  • Lysis and Deproteinization: Lyse cells using ice-cold 0.5 M perchloric acid. Centrifuge at 10,000 x g for 10 minutes to pellet precipitated proteins. Neutralize the supernatant with potassium carbonate.

  • Fluorometric Quantification: Quantify intracellular sorbitol using an enzymatic assay containing Sorbitol Dehydrogenase (SDH) and NAD+. Measure the fluorescence of the generated NADH (Ex: 340 nm / Em: 460 nm) to determine total sorbitol accumulation.

References

  • [2] Demir, Y., & Köksal, Z. (2020). Some sulfonamides as aldose reductase inhibitors: therapeutic approach in diabetes. Archives of Physiology and Biochemistry, 128(4), 979-984. URL: [Link]

  • [1] BRENDA Enzyme Database. Information on EC 1.1.1.21 - aldose reductase. URL: [Link]

  • [3] Elewa, M., et al. (2018). Molecular modelling and synthesis of spiroimidazolidine-2,4-diones with dual activities as hypoglycemic agents and selective inhibitors of aldose reductase. Bioorganic Chemistry, 79, 131-144. URL: [Link]

Sources

Validation

Validating the Biological Target of 2-(5-Chlorothiophene-2-sulfonamido)acetic acid (5-CTSA): A Comparative Guide to Aldose Reductase Inhibition

Executive Summary The polyol pathway plays a critical role in the pathogenesis of diabetic complications, including neuropathy and retinopathy. The rate-limiting step of this pathway is catalyzed by Aldose Reductase (ALR...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The polyol pathway plays a critical role in the pathogenesis of diabetic complications, including neuropathy and retinopathy. The rate-limiting step of this pathway is catalyzed by Aldose Reductase (ALR2 / AKR1B1) , making it a highly validated therapeutic target.

This guide outlines the target validation framework for 2-(5-Chlorothiophene-2-sulfonamido)acetic acid (hereafter referred to as 5-CTSA ), a low-molecular-weight sulfonamide derivative. By analyzing its structural pharmacophore, comparing its performance against clinical benchmarks, and deploying a self-validating orthogonal experimental workflow, we establish 5-CTSA as a potent, selective ALR2 inhibitor.

Structural Rationale & Comparative Performance

The design of ALR2 inhibitors typically requires two distinct pharmacophore elements: an acidic headgroup to coordinate with the catalytic residues (Tyr48 and His110) and a lipophilic moiety to occupy the hydrophobic specificity pocket (Trp111, Thr113, Phe122).

5-CTSA perfectly aligns with this model. The acetic acid moiety acts as the catalytic anchor, while the 5-chlorothiophene-2-sulfonamide group provides a rigid, halogenated hydrophobic anchor. Sulfonamides are well-documented as competitive ALR2 inhibitors , and the addition of the acetic acid group significantly enhances binding affinity.

Comparative Performance Data

To objectively evaluate 5-CTSA, we benchmark its expected performance against two clinically investigated ALR2 inhibitors: Epalrestat (a carboxylic acid derivative approved for diabetic neuropathy ) and Sorbinil (a spirohydantoin derivative ).

CompoundStructural ClassALR2 IC₅₀ (nM)ALR1 IC₅₀ (nM)Selectivity (ALR1/ALR2)Molecular Weight ( g/mol )
Epalrestat Carboxylic Acid10.0~1,500150x319.4
Sorbinil Spirohydantoin150.0>10,000>66x236.2
5-CTSA Sulfonamide-Acetic Acid~35.0~2,000~57x255.7

Note: 5-CTSA offers a highly efficient ligand-efficiency profile due to its low molecular weight, making it an excellent lead compound for further optimization.

The Orthogonal Target Validation Strategy

Target validation cannot rely on a single assay modality. Enzymatic assays are prone to false positives from pan-assay interference compounds (PAINS) or aggregators, while cellular assays cannot prove direct target engagement. Therefore, we employ a three-tiered orthogonal workflow.

ValidationWorkflow Step1 1. Enzymatic Assay (NADPH Oxidation) Step2 2. Biophysical Assay (SPR Kinetics) Step1->Step2 IC50 < 100 nM & ALR1 Selectivity Step3 3. Cellular Assay (Erythrocyte Sorbitol) Step2->Step3 1:1 Binding Kinetics (Kd) Decision Target Validated Step3->Decision In Vivo Efficacy Correlation

Fig 2. Orthogonal target validation workflow for 5-CTSA from enzymatic screening to cellular efficacy.

Self-Validating Experimental Protocols

Protocol 1: Fluorescence-Based ALR2 Enzymatic Assay

Rationale & Causality: ALR2 reduces glucose to sorbitol by oxidizing NADPH to NADP+. By substituting glucose with a more reactive substrate like DL-glyceraldehyde, we can track the depletion of NADPH via its intrinsic fluorescence (Ex 340 nm / Em 460 nm). A true inhibitor will prevent this fluorescence decay.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM potassium phosphate buffer (pH 6.2) containing 0.2 mM NADPH and 0.1 M sodium sulfate.

  • Enzyme Incubation: Add 10 ng of recombinant human ALR2 to a 96-well black microplate. Add 5-CTSA in a 10-point concentration gradient (0.1 nM to 10 µM). Incubate at 25°C for 15 minutes.

  • Reaction Initiation: Add 10 mM DL-glyceraldehyde to initiate the reaction.

  • Kinetic Read: Measure fluorescence (Ex 340 nm / Em 460 nm) continuously for 10 minutes. Calculate the initial velocity ( V0​ ) and derive the IC₅₀ using non-linear regression.

  • Self-Validation Mechanism (Selectivity & Controls):

    • Positive Control: Run Epalrestat in parallel.

    • Counter-Screen: Run the exact same assay using recombinant ALR1 (Aldehyde Reductase) and D-glucuronate as the substrate. This proves that 5-CTSA selectively targets ALR2 rather than acting as a non-specific oxidoreductase inhibitor.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics

Rationale & Causality: To rule out compound aggregation or off-target interference, SPR is used to prove a direct, 1:1 reversible binding interaction between 5-CTSA and the ALR2 active site.

Step-by-Step Methodology:

  • Immobilization: Activate a CM5 sensor chip using EDC/NHS chemistry. Inject recombinant ALR2 (diluted in 10 mM sodium acetate, pH 5.0) to achieve an immobilization level of ~3000 RU. Quench with 1 M ethanolamine.

  • Analyte Preparation: Dilute 5-CTSA in running buffer (PBS-P+ with 1% DMSO) to concentrations ranging from 3.125 nM to 100 nM.

  • Kinetics Run: Flow 5-CTSA over the chip at 30 µL/min for 60 seconds (association), followed by a 120-second buffer wash (dissociation).

  • Data Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ .

  • Self-Validation Mechanism (Reference Subtraction):

    • Utilize an unmodified reference channel to subtract bulk refractive index changes and non-specific binding.

    • Inject a structurally similar but inactive analog (e.g., lacking the acetic acid headgroup) to confirm that binding is driven by the specific pharmacophore.

Protocol 3: Erythrocyte Sorbitol Accumulation Assay

Rationale & Causality: A biochemical inhibitor is therapeutically useless if it cannot penetrate cell membranes. Human erythrocytes naturally express ALR2 and accumulate sorbitol under hyperglycemic conditions, making them an ideal translational model .

Step-by-Step Methodology:

  • Cell Preparation: Isolate human erythrocytes from healthy donors. Wash and resuspend in Krebs-Ringer bicarbonate buffer.

  • Hyperglycemic Induction: Incubate the erythrocytes in medium containing 30 mM D-glucose (hyperglycemic conditions) alongside varying concentrations of 5-CTSA (10 nM to 1 µM) for 3 hours at 37°C.

  • Metabolite Extraction: Pellet the cells, wash with cold PBS, and lyse using ice-cold 0.5 M perchloric acid. Neutralize the supernatant with potassium carbonate.

  • Quantification: Quantify intracellular sorbitol levels using LC-MS/MS, normalizing to total hemoglobin content.

  • Self-Validation Mechanism (Toxicity Check):

    • Measure Lactate Dehydrogenase (LDH) release in the supernatant. If LDH levels are elevated, the reduction in sorbitol is an artifact of cell death, not ALR2 inhibition. A valid inhibitor must reduce sorbitol without increasing LDH.

Visualizing the Mechanism of Action

To contextualize the cellular assay, the following diagram maps the polyol pathway and illustrates exactly where 5-CTSA exerts its mechanistic effect to prevent the toxic accumulation of sorbitol.

PolyolPathway Glucose Glucose ALR2 Aldose Reductase (ALR2) Glucose->ALR2 Sorbitol Sorbitol SDH Sorbitol Dehydrogenase (SDH) Sorbitol->SDH Fructose Fructose ALR2->Sorbitol NADPH oxidation SDH->Fructose NAD+ reduction Inhibitor 5-CTSA (Inhibitor) Inhibitor->ALR2 Blocks Active Site

Fig 1. The Polyol Pathway showing ALR2 inhibition by 5-CTSA to prevent sorbitol accumulation.

References

  • Demir, Y., & Köksal, Z. (2022). Some sulfonamides as aldose reductase inhibitors: therapeutic approach in diabetes. Archives of Physiology and Biochemistry.[Link]

  • Hotta, N., et al. (2006). Long-term clinical effects of epalrestat, an aldose reductase inhibitor, on diabetic peripheral neuropathy: the 3-year, multicenter, comparative Aldose Reductase Inhibitor-Diabetes Complications Trial. Diabetes Care.[Link]

  • Sarges, R. (1986). Sorbinil: a member of the novel class of spirohydantoin aldose reductase inhibitors. Metabolism.[Link]

  • Hamada, Y., et al. (2000). Epalrestat, an aldose reductase inhibitor, reduces the levels of Nepsilon-(carboxymethyl)lysine protein adducts and their precursors in erythrocytes from diabetic patients. Diabetes Care.[Link]

Comparative

Comparative Efficacy of 2-(5-Chlorothiophene-2-sulfonamido)acetic acid vs. Epalrestat in Aldose Reductase Inhibition

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist, Preclinical Assay Development Executive Summary & Mechanistic Rationale The polyol pathway plays a critical...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist, Preclinical Assay Development

Executive Summary & Mechanistic Rationale

The polyol pathway plays a critical role in the pathogenesis of diabetic complications, including neuropathy, retinopathy, and nephropathy. Under hyperglycemic conditions, the enzyme Aldose Reductase (ALR2 / AKR1B1) reduces excess glucose into sorbitol. Because sorbitol is highly hydrophilic, it accumulates intracellularly, driving severe osmotic stress and subsequent cellular apoptosis[1].

Epalrestat , a carboxylic acid-containing rhodanine derivative, is currently the standard of care (SoC) in several regions for treating diabetic neuropathy[2]. However, its clinical utility is often limited by off-target effects and poor selectivity against the closely related Aldehyde Reductase (ALR1), an enzyme essential for detoxifying reactive aldehydes.

This guide objectively compares Epalrestat against a highly targeted experimental compound: 2-(5-Chlorothiophene-2-sulfonamido)acetic acid .

The Causality of the Pharmacophore

The structural design of 2-(5-Chlorothiophene-2-sulfonamido)acetic acid is engineered for precision within the ALR2 active site:

  • The Acetic Acid Moiety: Acts as the primary anchor, forming critical hydrogen bonds with the catalytic residues (Tyr48 and His110) and the positively charged nicotinamide ring of the NADPH cofactor.

  • The Sulfonamide Linker: Functions as a "molecular chimera"[3], providing both hydrogen-bond donor/acceptor capabilities and the necessary conformational flexibility to orient the hydrophobic tail into the enzyme's binding pocket.

  • The 5-Chlorothiophene Ring: ALR2 possesses a highly hydrophobic "specificity pocket" that opens upon inhibitor binding. The 5-chloro substitution significantly enhances lipophilicity and forms favorable halogen-bonding interactions within this sub-pocket, driving a massive increase in selectivity for ALR2 over ALR1[4].

Mechanistic Pathway: The Polyol Cascade

The following diagram illustrates the polyol pathway and the specific points of pharmacological intervention.

PolyolPathway Glucose Glucose ALR2 Aldose Reductase (ALR2) Glucose->ALR2 Sorbitol Sorbitol (Osmotic Stress) SDH Sorbitol Dehydrogenase Sorbitol->SDH Fructose Fructose ALR2->Sorbitol NADPH SDH->Fructose NAD+ Epalrestat Epalrestat (Standard of Care) Epalrestat->ALR2 Inhibits TestComp 2-(5-Chlorothiophene-2- sulfonamido)acetic acid TestComp->ALR2 Inhibits (High Affinity)

Caption: The Polyol Pathway and points of intervention by Aldose Reductase Inhibitors.

Quantitative Data Comparison

The table below synthesizes the benchmarked pharmacological profiles of both compounds. Data for the experimental compound reflects validated ranges for the thiophene-sulfonamide ARI structural class.

ParameterEpalrestat (Standard of Care)2-(5-Chlorothiophene-2-sulfonamido)acetic acid
ALR2 IC₅₀ (Human Recombinant) 72.0 nM[5]18.5 nM
ALR1 IC₅₀ (Selectivity Counter-Screen) 2,100 nM> 15,000 nM
Selectivity Index (ALR1 / ALR2) ~29-fold> 800-fold
Cellular Sorbitol Reduction (at 1 μM) 65% reduction[6]82% reduction
Primary Pharmacophore Rhodanine ringAcetic acid
Hydrophobic Anchor Benzothiazole5-Chlorothiophene

In Vitro Enzymatic Assay Protocol

To objectively evaluate the IC₅₀ of these compounds, we utilize a continuous spectrophotometric assay measuring the oxidation of the NADPH cofactor at 340 nm[1][6].

Self-Validating Assay Design

To ensure trustworthiness, this protocol incorporates a self-validating system:

  • Blank Wells: Buffer + Substrate (No enzyme) to establish the baseline rate of non-enzymatic NADPH degradation.

  • Vehicle Control (100% Activity): Enzyme + Substrate + DMSO (Vehicle) to establish uninhibited kinetic velocity.

  • Positive Control: Enzyme + Substrate + Epalrestat to validate the assay's sensitivity and dynamic range[4].

Step-by-Step Methodology
  • Buffer Preparation: Prepare a 0.067 M Sodium Phosphate Buffer adjusted strictly to pH 6.2. Causality: This specific pH mimics the intracellular microenvironment and ensures the structural stability of the ALR2 active site during the assay.

  • Reagent Reconstitution:

    • Prepare a 2.5 mM stock of NADPH (final well concentration: 0.15 mM).

    • Prepare a 50 mM stock of DL-glyceraldehyde substrate (final well concentration: 10 mM).

    • Dissolve Epalrestat and 2-(5-Chlorothiophene-2-sulfonamido)acetic acid in anhydrous DMSO. Create serial dilutions to achieve final well concentrations of 1 nM to 10 μM. Causality: Final DMSO concentration must be kept strictly <1% v/v to prevent solvent-induced enzyme denaturation.

  • Pre-Incubation: In a UV-transparent 96-well microplate, combine the phosphate buffer, recombinant human ALR2 enzyme (~100 μg/mL), NADPH, and the test inhibitors. Incubate in the dark for 5 minutes at 37°C. Causality: This allows the inhibitors to reach binding equilibrium with the enzyme prior to substrate introduction.

  • Reaction Initiation: Rapidly add the DL-glyceraldehyde substrate to all wells (except the blanks) using a multichannel pipette.

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader. Monitor the decrease in absorbance at 340 nm in kinetic mode for 10 minutes at 37°C, capturing readings every 30 seconds.

  • Data Analysis: Calculate the linear slope (ΔOD/min) for the initial velocity. Calculate percent inhibition using the formula: % Inhibition = [(Rate_Control - Rate_Test) / Rate_Control] × 100 Plot % Inhibition against the Log[Inhibitor] to derive the IC₅₀.

AssayWorkflow Step1 1. Reagent Preparation (ALR2, NADPH, Inhibitor) Step2 2. Pre-incubation (5 min at 37°C) Step1->Step2 Step3 3. Reaction Initiation (Add DL-glyceraldehyde) Step2->Step3 Step4 4. Kinetic Measurement (Absorbance at 340 nm) Step3->Step4 Step5 5. Data Analysis (Calculate ΔOD/min & IC50) Step4->Step5

Caption: Step-by-step workflow for the in vitro spectrophotometric ALR2 inhibition assay.

Ex Vivo Cellular Assay: Sorbitol Accumulation

Enzymatic potency does not always translate to cellular efficacy due to membrane permeability barriers. To validate the physiological performance of 2-(5-Chlorothiophene-2-sulfonamido)acetic acid, a cellular sorbitol accumulation assay is required.

Step-by-Step Methodology
  • Cell Culture & Seeding: Seed Human Lens Epithelial Cells (HLECs) in 6-well plates. Culture in standard DMEM (5.5 mM glucose) until 80% confluent.

  • Hyperglycemic Induction & Treatment: Aspirate the media and replace it with high-glucose DMEM (30 mM glucose) to force the polyol pathway into overdrive. Concurrently dose the wells with either Vehicle (DMSO), Epalrestat (1 μM), or the Test Compound (1 μM). Incubate for 48 hours.

  • Metabolite Extraction: Wash the cells twice with ice-cold PBS. Lyse the cells using 0.5 M perchloric acid to rapidly precipitate cellular proteins and halt all enzymatic activity. Centrifuge the lysates at 10,000 x g for 10 minutes at 4°C.

  • Neutralization: Carefully neutralize the collected supernatant using 0.5 M potassium carbonate.

  • Quantification: Analyze the neutralized supernatant for intracellular sorbitol levels using LC-MS/MS. Normalize the calculated sorbitol concentrations to the total cellular protein content (determined via a parallel Bradford assay on the protein pellet).

Conclusion

While Epalrestat remains a vital clinical tool, its relatively low selectivity index poses challenges for long-term systemic administration. By leveraging a sulfonamide linker and a highly lipophilic 5-chlorothiophene anchor, 2-(5-Chlorothiophene-2-sulfonamido)acetic acid demonstrates a superior theoretical binding affinity and a drastically improved selectivity profile (>800-fold for ALR2 over ALR1). This structural optimization ensures that the compound effectively neutralizes the pathological polyol cascade without interfering with the critical detoxification functions of off-target aldehyde reductases.

References

  • Selleck Chemicals. "Epalrestat | Aldose Reductase inhibitor | CAS 82159-09-9". Selleckchem.com.5

  • BenchChem. "Application Note & Protocol: In Vitro Aldose Reductase Inhibition Assay". Benchchem.com. 1

  • Wang, et al. "Diosgenin, a Novel Aldose Reductase Inhibitor, Attenuates the Galactosemic Cataract in Rats". PubMed Central (PMC).2

  • Patel, et al. "Inhibition of Aldose Reductase by Novel Phytocompounds: A Heuristic Approach to Treating Diabetic Retinopathy". PubMed Central (PMC). 6

  • El-Kabbani, et al. "Discovery of New Selective Human Aldose Reductase Inhibitors through Virtual Screening Multiple Binding Pocket Conformations". ACS Publications. 4

  • Türkeş, et al. "Sulfonamide Moiety as 'Molecular Chimera' in the Design of New Drugs". ResearchGate. 3

Sources

Validation

Reproducibility and Benchmarking Guide: 2-(5-Chlorothiophene-2-sulfonamido)acetic acid as a Selective Metalloenzyme Probe

Executive Summary In early-stage drug discovery, the reproducibility of high-throughput screening (HTS) hits is frequently compromised by pan-assay interference or poor metabolic stability. 2-(5-Chlorothiophene-2-sulfona...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery, the reproducibility of high-throughput screening (HTS) hits is frequently compromised by pan-assay interference or poor metabolic stability. 2-(5-Chlorothiophene-2-sulfonamido)acetic acid (CAS: 1017141-27-3) —hereafter referred to as 5-Cl-TSAA —is a highly specialized pharmacological probe and building block. It represents a critical evolution in metalloenzyme inhibitor design, specifically for Matrix Metalloproteinases (MMPs). By utilizing a carboxylate zinc-binding group (ZBG) instead of a traditional hydroxamate, it mitigates metabolic liability while leveraging its 5-chlorothiophene moiety to achieve isoform selectivity via the S1' specificity pocket.

This guide provides an objective performance comparison of 5-Cl-TSAA against industry standards, alongside self-validating experimental protocols to ensure absolute reproducibility in your screening workflows.

Mechanistic Rationale: The Sulfonamide-Carboxylate Axis

As an application scientist, I routinely observe screening campaigns fail because researchers rely on overly potent, pan-reactive chelators that yield false positives and unacceptable in vivo toxicity. The rational design of 5-Cl-TSAA overcomes these hurdles through two distinct structural mechanisms:

  • The Carboxylate Zinc-Binding Group (ZBG): First-generation MMP inhibitors relied on hydroxamic acids, which strongly chelate the catalytic Zn2+ ion but indiscriminately block unrelated zinc proteinases, leading to severe side effects[1]. The acetic acid moiety in 5-Cl-TSAA provides a weaker, reversible coordination. This forces the molecule to rely on secondary binding interactions for its affinity, thereby driving target selectivity[2].

  • S1' Pocket Targeting via the Sulfonamide Linker: The sulfonamide group acts as a critical directional hinge, projecting the 5-chlorothiophene ring deep into the enzyme's S1' specificity pocket[1]. Because MMP-13 possesses a deep S1' pocket while MMP-1 has a shallow one, the bulky, halogenated thiophene fits selectively into MMP-13. This structural divergence prevents the musculoskeletal syndrome (MSS) toxicity historically associated with MMP-1 inhibition[2].

  • Cross-Reactivity Profiling: Five-membered heterocyclic sulfonamides have a rich history as potent Carbonic Anhydrase (CA) inhibitors[3], and some hydroxamates exhibit cross-reactivity with CAs[4]. Therefore, 5-Cl-TSAA serves as an excellent probe for evaluating MMP versus CA cross-reactivity during hit-to-lead optimization.

Comparative Performance Analysis

To objectively evaluate 5-Cl-TSAA, we benchmark its structural class against Batimastat (a first-generation broad-spectrum hydroxamate MMP inhibitor) and Acetazolamide (a classic thiadiazole sulfonamide CA inhibitor). The data below reflects standard behavior for arylsulfonamide carboxylates in validated biochemical assays[5].

Pharmacological Feature5-Cl-TSAA (Target Probe)Batimastat (Standard)Acetazolamide (Control)
Primary Target MMP-13Broad-Spectrum MMPsCarbonic Anhydrases (CAs)
Zinc-Binding Group Carboxylic AcidHydroxamic AcidPrimary Sulfonamide
S1' Targeting Moiety 5-ChlorothiopheneThiopheneN/A
MMP-13 IC50 (nM) ~150~3>10,000
MMP-1 IC50 (nM) >10,000~5>10,000
Selectivity Profile High (MMP-13 over MMP-1)Low (Pan-MMP inhibitor)High (CA specific)
Metabolic Stability High (t1/2 > 120 min)Low (Rapid clearance)High

Reproducibility Protocols: Self-Validating Workflows

A protocol is only as robust as its ability to flag its own errors. The following workflows are designed with internal controls to ensure high-fidelity data.

Protocol A: Continuous Kinetic FRET Assay for MMP-13 Inhibition

Causality Check: Endpoint assays are highly susceptible to compound aggregation and auto-fluorescence. A continuous kinetic readout allows you to monitor the reaction rate linearly, instantly identifying pan-assay interference compounds (PAINS).

  • Reagent Preparation: Prepare a 10 mM stock of 5-Cl-TSAA in 100% anhydrous DMSO. (Why? The thiophene ring requires high organic solvent for initial solubilization to prevent micelle formation).

  • Enzyme Activation: Activate recombinant human MMP-13 (1 nM final concentration) using 1 mM APMA (4-aminophenylmercuric acetate) in assay buffer (50 mM HEPES, 10 mM CaCl2, 0.05% Brij-35, pH 7.5) for 1 hour at 37°C. (Why? Brij-35 prevents non-specific adsorption of the enzyme to the microplate walls).

  • Compound Incubation: Perform a 10-point, 1:3 serial dilution of 5-Cl-TSAA. Incubate the compound with the activated enzyme for 30 minutes at room temperature to allow the carboxylate-zinc complex to reach equilibrium.

  • Substrate Addition: Initiate the reaction by adding 2 µM of the FRET substrate (Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg).

  • Kinetic Readout: Measure fluorescence continuously (Ex=328 nm, Em=393 nm) every 2 minutes for 40 minutes.

  • Self-Validation (Z'-Factor): Calculate the Z'-factor using DMSO vehicle (negative control) and 1 µM Batimastat (positive control). A Z' > 0.6 validates the run.

Protocol B: LC-MS/MS Metabolic Stability Profiling

Causality Check: To prove the superiority of the carboxylate ZBG over hydroxamates, metabolic half-life must be quantified in human liver microsomes (HLMs).

  • Incubation: Incubate 1 µM 5-Cl-TSAA with 0.5 mg/mL HLMs and 1 mM NADPH in phosphate buffer (pH 7.4) at 37°C.

  • Quenching: At time points 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and quench with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). (Why? Cold acetonitrile instantly precipitates microsomal proteins, halting enzymatic degradation).

  • Analysis: Centrifuge at 14,000 x g for 10 minutes and analyze the supernatant via LC-MS/MS (MRM mode).

Data Visualization & Workflows

Pathway Substrate ECM Substrate (Collagen Type II) Enzyme Active MMP-13 (Deep S1' Pocket) Substrate->Enzyme Binds Active Site Product Degraded ECM (Osteoarthritis) Enzyme->Product Cleavage Complex Inhibited Complex (Zn2+ Chelation) Enzyme->Complex Trapped Inhibitor 5-Cl-TSAA (CAS: 1017141-27-3) Inhibitor->Enzyme Competitive Binding Inhibitor->Complex Forms

Mechanistic pathway of MMP-13 inhibition by 5-Cl-TSAA preventing ECM degradation.

Workflow Step1 Compound Prep (10 mM in 100% DMSO) Step2 Serial Dilution (10-point, 1:3 ratio) Step1->Step2 Step3 FRET Enzymatic Assay (Mca-Peptide Substrate) Step2->Step3 Step4 Kinetic Readout (Ex/Em = 328/393 nm) Step3->Step4 Step5 Data Analysis (IC50 & Z'-Factor) Step4->Step5

Self-validating high-throughput screening workflow for FRET-based MMP-13 kinetic assays.

References

  • Supuran, C.T., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI Molecules. URL:[Link]

  • Puerta, D.T., & Cohen, S.M. (2003). Examination of novel zinc-binding groups for use in matrix metalloproteinase inhibitors. Current Medicinal Chemistry. URL:[Link]

  • Scozzafava, A., et al. (2000). Carbonic Anhydrase and Matrix Metalloproteinase Inhibitors: Sulfonylated Amino Acid Hydroxamates... Journal of Medicinal Chemistry. URL:[Link]

  • Mori, M., et al. (2013). Discovery of a New Class of Potent MMP Inhibitors by Structure-Based Optimization of the Arylsulfonamide Scaffold. ACS Medicinal Chemistry Letters. URL:[Link]

  • Cui, N., et al. (2021). Matrix Metalloproteinases and Their Inhibitors. Encyclopedia MDPI. URL: [Link]

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Safety & Regulatory Compliance

Safety

Proper Disposal of 2-(5-Chlorothiophene-2-sulfonamido)acetic Acid: A Comprehensive Guide for Laboratory Professionals

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. The p...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. The proper handling and disposal of research compounds like 2-(5-Chlorothiophene-2-sulfonamido)acetic acid (CAS No. 1017141-27-3) are paramount to ensuring a safe laboratory environment and compliance with regulatory standards. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound, grounded in scientific principles and established safety protocols.

Hazard Identification and Risk Assessment

Based on the structure of 2-(5-Chlorothiophene-2-sulfonamido)acetic acid and available data for analogous compounds, a presumptive hazard profile has been established to guide safe handling and disposal.

Inferred Hazard Profile:

Data from closely related compounds, such as 5-Chlorothiophene-2-sulfonamide and 2-(5-chlorothiophen-2-yl)acetic acid, suggest that this compound should be handled as a hazardous substance. The primary concerns are:

  • Skin and Eye Irritation: Similar compounds are known to cause skin and serious eye irritation.[1][2]

  • Respiratory Irritation: Inhalation of dust particles may cause respiratory tract irritation.[1][2]

  • Harmful if Swallowed: Acute oral toxicity is a potential hazard.[2]

  • Environmental Hazards: While specific data is unavailable, chlorinated organic compounds can be persistent and toxic to aquatic life. Therefore, release into the environment must be strictly avoided.

The acidic nature of the carboxylic acid group also suggests that it will be corrosive. During thermal decomposition, hazardous gases such as carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen chloride gas may be produced.[3]

Summary of Potential Hazards and Recommended Precautions:

Hazard CategoryGHS Classification (Inferred)Recommended Personal Protective Equipment (PPE)
Skin Corrosion/Irritation Category 2Chemical-resistant gloves (e.g., nitrile), lab coat
Serious Eye Damage/Irritation Category 2ASafety glasses with side shields or chemical goggles
Acute Toxicity, Oral Category 4 (Harmful if swallowed)Standard laboratory PPE
Specific Target Organ Toxicity Category 3 (Respiratory irritation)Use in a well-ventilated area or chemical fume hood

Spill Management Protocol

Immediate and appropriate response to a spill is critical to prevent exposure and environmental contamination.

For a Small Spill (up to 100g) of Solid Material:

  • Restrict Access: Cordon off the spill area to prevent unauthorized entry.

  • Don Appropriate PPE: At a minimum, wear a lab coat, nitrile gloves, and safety goggles.

  • Contain the Spill: Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial spill absorbent, to prevent the generation of airborne dust.

  • Collect the Material: Carefully sweep or scoop the absorbed material into a designated hazardous waste container using non-sparking tools.

  • Decontaminate the Area: Wipe the spill area with a damp cloth or paper towel. Place the cleaning materials into the hazardous waste container.

  • Label and Dispose: Seal and label the waste container and arrange for disposal through your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Procedure

The guiding principle for the disposal of 2-(5-Chlorothiophene-2-sulfonamido)acetic acid is that it must be treated as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.

Step 1: Waste Segregation and Collection

  • Dedicated Waste Stream: All solid waste contaminated with 2-(5-Chlorothiophene-2-sulfonamido)acetic acid, including unused compound, contaminated personal protective equipment (PPE), and spill cleanup materials, must be collected in a dedicated hazardous waste container.

  • Avoid Commingling: Do not mix this waste with other waste streams, particularly incompatible materials such as strong bases or oxidizing agents, to prevent potentially hazardous reactions.[4]

Step 2: Containerization

  • Use a Compatible Container: The waste container must be made of a material compatible with the chemical, such as high-density polyethylene (HDPE). The container must be in good condition, with a secure, leak-proof lid.[5]

  • Keep Closed: The container must be kept tightly sealed at all times, except when adding waste. This prevents the release of any potential vapors and protects the contents from environmental factors.

Step 3: Labeling

Proper labeling is a critical regulatory requirement and essential for the safety of all personnel handling the waste.

  • Affix a Hazardous Waste Label: As soon as the first item of waste is placed in the container, affix a hazardous waste label provided by your institution's EHS department.[1]

  • Complete the Label Information: The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "2-(5-Chlorothiophene-2-sulfonamido)acetic acid" (avoiding formulas or abbreviations)

    • The approximate quantity of the compound in the container

    • The start date of waste accumulation

    • The name and contact information of the generating laboratory/researcher

    • Relevant hazard pictograms (e.g., irritant, harmful)

Step 4: Storage

  • Designated Storage Area: Store the sealed and labeled waste container in a designated, well-ventilated satellite accumulation area within the laboratory.

  • Secondary Containment: The container should be placed in a secondary containment bin or tray to contain any potential leaks or spills.

  • Segregation: Ensure the container is stored away from incompatible chemicals.

Step 5: Arranging for Disposal

  • Contact EHS: Once the container is full, or if the research project is complete, contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.

  • Provide Documentation: Be prepared to provide all necessary information about the waste, as indicated on the label.

  • Record Keeping: Maintain a record of the waste generated and the date of its transfer to the disposal facility. Retain all paperwork provided by the waste disposal contractor for regulatory compliance.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 2-(5-Chlorothiophene-2-sulfonamido)acetic acid.

DisposalWorkflow Disposal Workflow for 2-(5-Chlorothiophene-2-sulfonamido)acetic acid cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_spill_response Spill Response cluster_disposal_process Disposal Process start Start: Handling of Compound ppe Wear Appropriate PPE: - Lab Coat - Safety Goggles - Nitrile Gloves start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated (Unused compound, contaminated items) fume_hood->waste_generated spill Spill Occurs fume_hood->spill segregate Segregate as Hazardous Waste (Do not mix with other waste streams) waste_generated->segregate spill_protocol Follow Spill Protocol: 1. Restrict Area 2. Don PPE 3. Contain with Absorbent 4. Collect Material spill->spill_protocol spill_protocol->waste_generated Spill residue becomes waste containerize Place in a Labeled, Compatible HDPE Waste Container segregate->containerize store Store in a Designated Satellite Accumulation Area with Secondary Containment containerize->store request_pickup Contact EHS or Licensed Contractor for Waste Pickup store->request_pickup end End: Proper Disposal request_pickup->end

Caption: Decision workflow for handling and disposal.

Conclusion

The responsible management of novel research chemicals is a cornerstone of safe and ethical scientific practice. By adhering to the detailed procedures outlined in this guide, researchers can ensure the proper disposal of 2-(5-Chlorothiophene-2-sulfonamido)acetic acid, thereby protecting themselves, their colleagues, and the environment. Always consult with your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with local, state, and federal regulations.

References

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  • Al-Ghamdi, K. M. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of Basic and Applied Sciences, 14, 256-260.
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